2,2-Difluorosuccinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLFHISLYSHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216702 | |
| Record name | 2,2-Difluorobutanedioic acid | |
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Molecular Weight |
154.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-31-6 | |
| Record name | 2,2-Difluorobutanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=665-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluorosuccinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluorobutanedioic acid | |
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| Record name | 2,2-difluorosuccinic acid | |
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Foundational & Exploratory
A Technical Guide to 2,2-Difluorosuccinic Acid (CAS: 665-31-6) for Advanced Research and Development
This document provides an in-depth technical overview of 2,2-Difluorosuccinic acid, a valuable fluorinated building block for researchers, chemists, and professionals in drug development. The strategic incorporation of gem-difluoro groups into organic molecules is a proven method for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Understanding the core characteristics, reactivity, and handling of this reagent is paramount for its effective application.
Core Chemical Identity and Properties
This compound, registered under CAS number 665-31-6, is a dicarboxylic acid featuring a difluoromethylene unit adjacent to one of the carboxyl groups.[1] This structural motif imparts unique electronic properties that are highly sought after in medicinal chemistry and materials science.
The fundamental properties of this compound are summarized below. It is important to note the variability in reported values for properties like boiling point and density, which can depend on experimental conditions and purity.
| Property | Value | Source(s) |
| CAS Number | 665-31-6 | [2][3][4] |
| Molecular Formula | C₄H₄F₂O₄ | [1][2] |
| Molecular Weight | 154.07 g/mol | [3][4] |
| IUPAC Name | 2,2-difluorobutanedioic acid | [1][5] |
| Appearance | Off-white solid/powder | [6] |
| Melting Point | 144-145 °C | [2][5] |
| Boiling Point | 227.5 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.6 - 2.05 g/cm³ | [2][4] |
| Water Solubility | Soluble | [2][6][7] |
| pKa (Predicted) | 0.33 ± 0.28 | [6] |
Synthesis and Key Reactions
While various proprietary methods exist for the synthesis of this compound, a common strategy in organofluorine chemistry involves the direct fluorination of a suitable precursor, such as a 1,3-dicarbonyl compound.[8] These reactions often utilize electrophilic fluorinating agents.
A well-documented and highly relevant reaction of this compound is its conversion to the corresponding anhydride. This anhydride is a crucial intermediate for creating ester and amide derivatives, further expanding its synthetic utility.
Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride[10]
This protocol describes the dehydration of the diacid to its anhydride, a fundamental transformation for this class of compounds. The choice of trifluoroacetic anhydride as the dehydrating agent is causal; it is exceptionally powerful and the resulting trifluoroacetic acid byproduct is highly volatile, simplifying purification.
Materials:
-
This compound (120 g, 0.78 moles)
-
Trifluoroacetic anhydride (540 mL)
-
Carbon tetrachloride (for stripping)
-
Petroleum ether
-
Reaction flask equipped with a reflux condenser and Vigreux column
Procedure:
-
Combine this compound and trifluoroacetic anhydride in a suitable reaction flask.
-
Heat the mixture to reflux using a heating bath set to 80 °C. Maintain reflux for 2 hours.
-
After the reaction is complete, arrange the apparatus for distillation using a short Vigreux column. Distill off the bulk of the trifluoroacetic acid.
-
Remove the final traces of volatile byproducts under vacuum (12 mm Hg, 50 °C).
-
To ensure complete removal, strip the residue twice with carbon tetrachloride under vacuum.
-
The resulting oily residue should be induced to crystallize by scratching with a glass rod in the presence of petroleum ether.
-
Filter the resulting solid and wash thoroughly with petroleum ether to yield the final product, 2,2-difluorosuccinic anhydride (Expected yield: ~92%).
Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.
Applications in Drug Development and Organic Synthesis
The true value of this compound lies in its role as a versatile intermediate.[2] The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic and metabolic properties.
Key Applications:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethylene unit resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can significantly increase the half-life of a drug candidate.[8]
-
Lipophilicity and Bioavailability: Fluorine is highly electronegative yet the CF2 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[8]
-
Conformational Control: The steric and electronic demands of the CF2 group can lock the molecule into a specific, biologically active conformation, improving binding affinity to its target.
-
pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups, including the carboxylic acids in the parent molecule. This can be exploited to tune the ionization state of a drug at physiological pH, impacting solubility and receptor interaction.
-
Specific Precursor: It is a documented precursor in the synthesis of fluorofumaric acid and is also utilized in enolate alkylation reactions.[7]
Caption: Role of this compound as a molecular building block.
Analytical Characterization: Expected Spectral Data
Verifying the identity and purity of this compound is critical. While a certificate of analysis should always be consulted, the following are the expected spectral characteristics based on its structure.[9]
-
¹H NMR: The spectrum will be relatively simple. Expect a singlet corresponding to the two protons of the CH₂ group. A second, broad singlet at a downfield chemical shift will represent the two acidic protons of the carboxylic acid groups.
-
¹³C NMR: Four distinct signals are expected: two for the non-equivalent carboxylic acid carbons (C=O), one for the methylene carbon (-CH₂-), and one for the difluoromethylene carbon (-CF₂-). The signal for the -CF₂- carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms.[10]
-
¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretching of a carboxylic acid dimer. A sharp, strong absorption around 1700-1730 cm⁻¹ will correspond to the C=O stretch. Additionally, strong C-F stretching bands will be visible, typically in the 1000-1200 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observable. Common fragmentation patterns would include the loss of water (M-18), the loss of a carboxyl group (M-45), and other fragments characteristic of dicarboxylic acids.[9]
Safety, Handling, and Storage
As a corrosive substance, proper handling of this compound is mandatory to ensure laboratory safety.
-
Hazard Identification: The compound is classified with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage.[1][2][11] Some suppliers also list H319, causes serious eye irritation.[1] The signal word is Danger .[1][2]
-
Handling:
-
Storage:
-
First Aid:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention for any exposure.
-
References
- 1. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. CAS # 665-31-6, this compound - chemBlink [chemblink.com]
- 5. chem-casts.com [chem-casts.com]
- 6. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 7. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lehigh.edu [lehigh.edu]
- 10. mdpi.com [mdpi.com]
- 11. chemical-label.com [chemical-label.com]
Spectroscopic Profile of 2,2-Difluorosuccinic Acid: A Technical Guide
Introduction: The Significance of Fluorinated Succinic Acid Analogs
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. 2,2-Difluorosuccinic acid (CAS 665-31-6), a gem-difluorinated analog of the Krebs cycle intermediate succinic acid, represents a fascinating case study in this arena. Its unique stereoelectronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the same carbon, are anticipated to significantly influence its acidity, conformational preferences, and metabolic stability. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights for researchers engaged in the synthesis, characterization, and application of fluorinated building blocks. While a complete set of publicly available experimental spectra is not fully accessible, this guide will leverage known data, theoretical principles, and comparative analysis with related structures to provide a robust interpretation of its spectroscopic signature.
Molecular Structure and Key Features
This compound possesses the molecular formula C₄H₄F₂O₄ and a molecular weight of approximately 154.07 g/mol .[1][2] The presence of the difluoromethylene group adjacent to a carboxylic acid and a methylene group introduces significant electronic and steric perturbations compared to its non-fluorinated counterpart.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound provides a wealth of information regarding its connectivity and spatial arrangement.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
Expected Chemical Shifts and Multiplicities:
| Predicted Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |
| -CH₂- | 3.0 - 3.5 | Triplet (t) | ³JHF ≈ 15-20 Hz |
| -COOH | > 10 | Broad Singlet (br s) | - |
Causality Behind Predictions:
-
Methylene Protons (-CH₂-): The electron-withdrawing effect of the adjacent difluorinated carbon and the distant carboxylic acid group will deshield these protons, shifting their resonance downfield compared to succinic acid (which appears around 2.6 ppm). The most significant feature will be the coupling to the two equivalent fluorine atoms on the adjacent carbon. This will result in a triplet due to n+1 coupling (where n=2 for the two fluorine atoms), with a typical three-bond H-F coupling constant (³JHF) in the range of 15-20 Hz.
-
Carboxylic Acid Protons (-COOH): The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The exact chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct carbon signals. The chemical shifts and multiplicities will be significantly influenced by the attached fluorine atoms.
Expected Chemical Shifts and Multiplicities:
| Predicted Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |
| -C F₂- | 110 - 120 | Triplet (t) | ¹JCF ≈ 240-260 Hz |
| -C H₂- | 35 - 45 | Triplet (t) | ²JCF ≈ 20-30 Hz |
| -C OOH (adjacent to -CH₂-) | 170 - 175 | Singlet (s) | - |
| -C OOH (adjacent to -CF₂-) | 165 - 170 | Triplet (t) | ²JCF ≈ 25-35 Hz |
Causality Behind Predictions:
-
Difluorinated Carbon (-CF₂-): This carbon will experience a large downfield shift due to the electronegativity of the two attached fluorine atoms. The signal will be split into a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF), which is typically very large.
-
Methylene Carbon (-CH₂-): This carbon will be deshielded by the adjacent carboxylic acid group. It will also exhibit coupling to the two fluorine atoms on the neighboring carbon, resulting in a triplet with a smaller two-bond coupling constant (²JCF).
-
Carboxyl Carbons (-COOH): The two carboxylic acid carbons are chemically non-equivalent. The carbon adjacent to the -CF₂- group is expected to show a two-bond C-F coupling, appearing as a triplet. The carboxyl carbon adjacent to the -CH₂- group will likely appear as a singlet, as three-bond C-F coupling is often not resolved. The electron-withdrawing fluorine atoms may slightly shield the adjacent carboxyl carbon relative to the other.
¹⁹F NMR Spectroscopy: Available Data and Interpretation
A ¹⁹F NMR spectrum for this compound is available through PubChem.[1] ¹⁹F NMR is highly sensitive to the chemical environment, and the data provides direct evidence for the difluorinated methylene group.
Experimental Data:
| Nucleus | Chemical Shift (δ, ppm) | Reference |
| ¹⁹F | -109.4 | CFCl₃ (assumed) |
Interpretation:
The ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be a triplet due to coupling with the two adjacent methylene protons (³JFH), with a coupling constant expected to be in the range of 15-20 Hz. The observed chemical shift of -109.4 ppm is within the expected range for a gem-difluoroalkane adjacent to a methylene and a carboxyl group.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| C-H (Methylene) | Stretching | 2900-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Strong |
| C-F | Stretching | 1000-1200 | Strong |
| C-O | Stretching | 1210-1320 | Medium |
Causality Behind Predictions:
-
O-H Stretch: The hydrogen-bonded O-H stretch of the carboxylic acid dimers will appear as a very broad and strong band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch: The carbonyl stretching vibration will be a prominent, sharp, and strong band around 1700-1750 cm⁻¹. The presence of two carboxylic acid groups may lead to a broadening or splitting of this peak.
-
C-F Stretch: The C-F stretching vibrations are typically strong and will appear in the fingerprint region, between 1000 and 1200 cm⁻¹. The gem-difluoro group will likely give rise to intense absorptions in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Fragmentation Pattern (Negative Ion Mode ESI):
Under negative ion ESI-MS, the deprotonated molecule [M-H]⁻ would be the primary ion observed, with an m/z of approximately 153.00.
Potential Fragmentation Pathways:
Figure 2: Predicted major fragmentation pathways for [M-H]⁻ of this compound.
-
Loss of Water ([M-H-H₂O]⁻): A common fragmentation for carboxylic acids, leading to a fragment at m/z 135.
-
Loss of Carbon Dioxide ([M-H-CO₂]⁻): Decarboxylation is a favorable fragmentation pathway, resulting in a fragment at m/z 109.
-
Loss of Formic Acid ([M-H-HCOOH]⁻): This would lead to a fragment at m/z 107.
The relative abundance of these fragment ions would provide further structural information.
Experimental Protocols
For researchers wishing to acquire experimental data for this compound, the following general protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Add a small amount of an internal standard (e.g., TMS or a suitable fluorinated reference) if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay to allow for the complete relaxation of the acidic protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. A proton-decoupled spectrum can also be acquired for simplification. Use a suitable fluorine-containing reference standard for accurate chemical shift calibration.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes to identify the molecular ion and characteristic fragment ions.
Conclusion
The spectroscopic characterization of this compound reveals a molecule with distinct and predictable features arising from the influence of the gem-difluoro group. While a complete set of experimental data is not widely available in the public domain, theoretical predictions based on fundamental principles and comparison with analogous compounds provide a robust framework for its identification and structural analysis. The expected triplet in the ¹H NMR spectrum, the large ¹JCF coupling in the ¹³C NMR spectrum, and the characteristic ¹⁹F NMR chemical shift are all key identifiers. This guide serves as a valuable resource for scientists working with this and other fluorinated building blocks, enabling a deeper understanding of their structure and reactivity.
References
2,2-Difluorosuccinic Acid: A Technical Guide for Advanced Research
Abstract
This guide provides an in-depth technical overview of 2,2-Difluorosuccinic acid, a pivotal organofluorine building block in modern medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical properties, validated synthetic protocols, and comprehensive spectroscopic characterization. Furthermore, this document elucidates the mechanistic basis for its utility in drug development, focusing on its role as a bioisostere and metabolic stabilizer. Detailed experimental procedures, data interpretation, and workflow visualizations are included to empower researchers in leveraging this versatile molecule for novel applications.
Introduction: The Strategic Value of Fluorination in Molecular Design
The introduction of fluorine atoms into organic molecules is a powerful strategy in drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethylene (-CF2-) group, in particular, serves as a valuable bioisostere for carbonyl, ether, or other functionalities. This compound (C4H4F2O4) has emerged as a critical starting material and structural motif, offering a unique combination of steric and electronic properties.[1] As a succinic acid analogue, it provides a chemically stable scaffold that can mimic endogenous ligands while resisting metabolic degradation, making it a compound of high interest for researchers in pharmacology and drug development.[2][3] This guide serves as a comprehensive resource for understanding and utilizing this compound in advanced research settings.
Molecular Identity and Physicochemical Properties
A thorough understanding of the fundamental molecular and physical characteristics of this compound is essential for its effective application.
Molecular Formula and Structure
-
IUPAC Name: 2,2-difluorobutanedioic acid[4]
The structure consists of a four-carbon butanedioic acid backbone with two fluorine atoms replacing the hydrogen atoms at the C2 (alpha) position. This gem-difluoro substitution is the key to its unique chemical properties.
2D Structure:
SMILES: OC(=O)CC(F)(F)C(O)=O[5][6][7]
Physicochemical Data
The properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, such as solvent selection and reaction temperature.
| Property | Value | Source |
| Melting Point | 139-145 °C | [7][8] |
| Boiling Point | 227.5 ± 35.0 °C at 760 mmHg | [8] |
| Density | 1.6 ± 0.1 g/cm³ | [8] |
| Water Solubility | Soluble | [7][8][9] |
| pKa (Predicted) | 0.33 ± 0.28 | [9] |
| Physical Form | Off-white solid/powder | [6][9] |
The high acidity (low pKa) compared to succinic acid is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate conjugate bases.
Synthesis and Purification
While various synthetic routes exist, a common laboratory-scale approach involves the fluorination of a suitable precursor. Below is a representative protocol for the preparation of the corresponding anhydride, a key intermediate.
Example Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride
This procedure details the dehydration of this compound to its anhydride, a common step for creating more reactive derivatives for subsequent coupling reactions.
Causality: Trifluoroacetic anhydride is a powerful dehydrating agent. It reacts with the carboxylic acid groups to form a mixed anhydride, which then readily eliminates trifluoroacetic acid to form the more stable cyclic succinic anhydride. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (0.78 moles) and trifluoroacetic anhydride (540 mL) in a round-bottom flask equipped with a reflux condenser.[10]
-
Heating: Heat the mixture to reflux at a bath temperature of 80°C for 2 hours.[10]
-
Solvent Removal: After cooling, distill off the bulk of the trifluoroacetic acid using a short Vigreux column.[10]
-
High-Vacuum Removal: Remove the final traces of solvent under vacuum (e.g., 12 mmHg at 50°C).[10]
-
Azeotropic Removal: Add carbon tetrachloride and remove it under vacuum. Repeat this step twice to ensure all residual trifluoroacetic acid is eliminated.
-
Crystallization & Isolation: The resulting oily residue should be scratched with petroleum ether to induce solidification.
-
Final Product: Filter the resulting crystals and wash with petroleum ether to yield pure 2,2-difluorosuccinic anhydride.[10]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the conversion of this compound to its anhydride.
Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is paramount. The following spectroscopic signatures are characteristic of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple. The two methylene protons (-CH₂-) adjacent to the -CF₂- group will appear as a triplet due to coupling with the two equivalent fluorine atoms. The acidic protons of the carboxylic acids may appear as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two carboxylic acid carbons, the difluorinated quaternary carbon, and the methylene carbon. The signal for the -CF₂- carbon will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal (a triplet) due to coupling with the adjacent methylene protons, confirming the presence of the -CF₂-CH₂- moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (carbonyl) at approximately 1700-1750 cm⁻¹. C-F stretches will appear in the fingerprint region (~1000-1200 cm⁻¹).
Applications in Drug Discovery and Development
The true value of this compound lies in its strategic application as a bioisosteric building block in drug design.
Mechanism of Action: Enzyme Inhibition
Many metabolic enzymes that process succinate or malate can be targeted by this compound. The gem-difluoro group acts as a potent mimic of a carbonyl or hydrated carbonyl group, but it is electronically distinct and sterically demanding.
Expertise Insight: The C-F bonds are highly polarized and stronger than C-H bonds. This makes the alpha-position of the molecule resistant to enzymatic oxidation, a common metabolic pathway for deactivation. By replacing a methylene group with a difluoromethylene group, drug developers can significantly enhance the metabolic stability and pharmacokinetic profile of a lead compound.
This compound derivatives can act as powerful inhibitors of enzymes like succinate dehydrogenase or other decarboxylases.[2] The strong electron-withdrawing nature of the fluorine atoms can alter the acidity and binding mode of the carboxylate groups, potentially leading to tighter binding in an enzyme's active site compared to the natural substrate.
Role as a Mechanistic Probe and Inhibitor
The diagram below illustrates the conceptual role of a 2,2-difluorosuccinate derivative as an enzyme inhibitor.
Caption: 2,2-Difluorosuccinate analogue as a competitive enzyme inhibitor.
Safety, Handling, and Storage
-
Safety: this compound is a corrosive solid. Causes severe skin burns and eye damage.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep the container tightly sealed.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique structural and electronic properties, conferred by the gem-difluoro group, provide a reliable method for enhancing metabolic stability and modulating the biological activity of parent molecules. The synthetic accessibility and well-defined spectroscopic profile of this compound make it an invaluable asset for researchers and scientists dedicated to advancing the frontiers of drug development and materials science.
References
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-Difluoro-5-hexyne-1,4-diamine: a potent enzyme-activated inhibitor of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, 94% | Fisher Scientific [fishersci.ca]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
Chemical and physical properties of 2,2-Difluorobutanedioic acid
An In-depth Technical Guide to 2,2-Difluorobutanedioic Acid
Abstract
This technical guide provides a comprehensive overview of 2,2-Difluorobutanedioic acid (also known as 2,2-Difluorosuccinic acid), a unique fluorinated organic compound with significant potential in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, this guide will explore its applications, particularly as a bioisosteric replacement and a building block in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a research setting.
Introduction
2,2-Difluorobutanedioic acid (CAS No. 665-31-6) is a derivative of butanedioic (succinic) acid where the two hydrogen atoms on the second carbon are replaced by fluorine atoms.[1] This geminal difluorination imparts unique physicochemical properties to the molecule, significantly influencing its acidity, conformational preferences, and metabolic stability compared to its non-fluorinated counterpart.[1] The presence of the electron-withdrawing fluorine atoms enhances the acidity of the carboxylic acid groups and can modulate intermolecular interactions, making it a compound of high interest for researchers in drug discovery and materials science.[1][2] This guide serves as a technical resource for scientists, providing in-depth information to facilitate its application in research and development.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-Difluorobutanedioic acid is fundamental to its application. These properties dictate its behavior in both chemical reactions and biological systems.
Chemical Structure and Nomenclature
-
IUPAC Name: 2,2-difluorobutanedioic acid[3]
-
Synonyms: this compound, α,α-Difluorosuccinic acid[1]
-
CAS Number: 665-31-6[3]
-
Molecular Formula: C₄H₄F₂O₄[3]
-
Molecular Weight: 154.07 g/mol [4]
-
Appearance: Typically an off-white to white crystalline solid or powder.[1][5]
Tabulated Physical Properties
The introduction of two fluorine atoms significantly alters the physical properties of the butanedioic acid scaffold. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 154.07 g/mol | [4] |
| Melting Point | 144-145 °C | [5][6][7] |
| Boiling Point | 304.3 °C (Normal) | [3] |
| Density | 1.637 - 2.051 g/cm³ | [3][5] |
| Water Solubility | Soluble | [5][6][8] |
| pKa (Predicted) | 0.33 ± 0.28 | [5][6] |
| Flash Point | >110-113 °C | [5][6][8] |
Rationale for Property Changes: The high electronegativity of the fluorine atoms creates strong dipole moments within the molecule, leading to a higher melting point compared to unsubstituted succinic acid (m.p. 185-190 °C). The increased polarity due to the C-F bonds also contributes to its solubility in polar solvents like water.[1]
Acidity and pKa Values
The gem-difluoro group exhibits a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate conjugate bases, thereby significantly increasing the acidity of both carboxylic acid protons compared to succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6). The predicted pKa value of 0.33 suggests that 2,2-Difluorobutanedioic acid is a considerably stronger acid.[5][6] This enhanced acidity is a critical feature, influencing its behavior in physiological environments and its potential to interact with biological targets.[1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2,2-Difluorobutanedioic acid requires a suite of spectroscopic techniques. Below is a summary of expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet or a complex multiplet for the methylene (-CH₂-) protons adjacent to the difluorinated carbon. The chemical shift will be downfield due to the deshielding effect of the neighboring fluorine atoms and the distal carboxylic acid group.
-
¹³C NMR: The spectrum will show distinct signals for the two carboxylic acid carbons, the methylene carbon, and the quaternary difluorinated carbon. The signal for the CF₂ carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This is a key diagnostic signal for confirming the presence and chemical environment of the fluorine atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[9]
-
A strong C=O stretching absorption for the carbonyls of the carboxylic acids, usually around 1700-1750 cm⁻¹.[9]
-
Strong C-F stretching bands, which are characteristic for fluorinated compounds, typically appearing in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For 2,2-Difluorobutanedioic acid, the molecular ion peak (M⁺) would be expected at m/z 154.07. Fragmentation patterns would likely involve the loss of water, carboxyl groups, and HF.
Synthesis and Manufacturing
The synthesis of 2,2-Difluorobutanedioic acid often involves the introduction of the difluoro moiety onto a suitable precursor. While multiple routes may exist, a common strategy involves the fluorination of a β-dicarbonyl compound followed by hydrolysis.
General Synthetic Workflow
A plausible synthetic route could start from a malonic ester derivative, which is then fluorinated and subsequently elaborated. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of 2,2-Difluorobutanedioic acid.
Example Experimental Protocol (Conceptual)
Objective: To synthesize 2,2-Difluorobutanedioic acid from a suitable precursor.
Step 1: Difluorination of a Malonic Ester.
-
Rationale: Electrophilic fluorinating agents like Selectfluor® are effective for introducing fluorine atoms at an acidic α-carbon. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.
-
Procedure: A solution of a malonic ester derivative in acetonitrile is treated with an electrophilic fluorinating agent. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.
Step 2: Alkylation.
-
Rationale: A base is used to deprotonate the carbon alpha to the ester groups, creating a nucleophile that can react with an alkylating agent like ethyl bromoacetate to extend the carbon chain.
-
Procedure: The difluorinated malonic ester is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF). Ethyl bromoacetate is then added, and the reaction is heated to drive the alkylation.
Step 3: Hydrolysis and Purification.
-
Rationale: Strong acid hydrolysis is required to convert the ester groups to carboxylic acids. The final product is often a solid and can be purified by recrystallization.
-
Procedure: The resulting tetra-ester is refluxed with concentrated hydrochloric acid. After cooling, the crude product precipitates and is collected by filtration. Purification is achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Step 4: Characterization.
-
Rationale: It is crucial to confirm the identity and purity of the final product.
-
Procedure: The purified product is analyzed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The melting point is also determined and compared to the literature value.
Chemical Reactivity and Stability
-
Reactivity: The primary sites of reactivity are the two carboxylic acid groups. They can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding diol. The presence of the gem-difluoro group at the α-position enhances the electrophilicity of the carbonyl carbons.
-
Stability: 2,2-Difluorobutanedioic acid is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[8] The C-F bonds are exceptionally strong and generally unreactive under normal conditions.
Applications in Research and Drug Development
The unique properties of 2,2-Difluorobutanedioic acid make it a valuable tool in medicinal chemistry and drug design.
Bioisosteric Replacement
The difluoromethylene (-CF₂-) group is a well-known bioisostere for a methylene group, an ether oxygen, or a ketone. In the context of 2,2-Difluorobutanedioic acid, it can serve as a non-metabolizable mimic of malonic or succinic acid in biological systems.
Caption: Bioisosteric role of 2,2-Difluorobutanedioic acid as an enzyme inhibitor.
-
Enzyme Inhibition: Many metabolic enzymes recognize succinic acid. By replacing it with its difluoro analog, researchers can design potent enzyme inhibitors. The difluoro group can block metabolic oxidation at that position, leading to prolonged biological activity.
-
Modulation of Physicochemical Properties: Incorporating the CF₂ group can alter a drug candidate's lipophilicity, pKa, and conformational preferences, which can be used to fine-tune its pharmacokinetic and pharmacodynamic profile.[2] Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[1]
Synthetic Building Block
2,2-Difluorobutanedioic acid is a versatile building block for synthesizing more complex fluorinated molecules.[5][6][8] Its two carboxylic acid groups can be selectively modified to introduce other functionalities, making it a valuable starting material for creating libraries of novel compounds for drug screening.
Safety, Handling, and Storage
As with all chemicals, proper safety protocols must be followed when working with 2,2-Difluorobutanedioic acid.
-
Hazard Identification: It is classified as corrosive and can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
2,2-Difluorobutanedioic acid is a fluorinated compound with a unique profile of chemical and physical properties. Its enhanced acidity, metabolic stability, and potential for specific molecular interactions make it a valuable asset in the field of drug development and materials science. As a bioisosteric mimic of succinic acid and a versatile synthetic building block, it offers researchers numerous opportunities to design and create novel molecules with improved therapeutic properties. Adherence to strict safety protocols is essential when handling this corrosive compound. This guide provides the foundational knowledge for scientists to confidently and effectively utilize 2,2-Difluorobutanedioic acid in their research endeavors.
References
- 1. CAS 665-31-6: 2,2-Difluorobutanedioic acid | CymitQuimica [cymitquimica.com]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-casts.com [chem-casts.com]
- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 6. This compound | 665-31-6 [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound, 94% | Fisher Scientific [fishersci.ca]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. fishersci.com [fishersci.com]
Core Topic: Solubility and Stability of 2,2-Difluorosuccinic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,2-Difluorosuccinic acid (CAS 665-31-6), focusing on its solubility and chemical stability. As a fluorinated building block, its behavior in various solvent systems and under environmental stress is paramount for its effective application in medicinal chemistry, materials science, and drug development. This document moves beyond mere data reporting to elucidate the underlying principles and provide robust, field-proven methodologies for empirical determination.
Introduction: The Significance of this compound
This compound is a four-carbon dicarboxylic acid distinguished by geminal fluorine atoms at the C2 position. This structural motif imparts unique electronic properties, significantly lowering the pKa of the adjacent carboxylic acid group and influencing the molecule's conformation and binding interactions. It serves as a valuable precursor in the synthesis of more complex molecules, including fluorinated analogues of bioactive compounds and polymers[1][2]. Understanding its fundamental properties is not an academic exercise but a prerequisite for predictable and successful research and development outcomes.
Key Physicochemical Properties:
-
Molecular Formula: C₄H₄F₂O₄[3]
Part 1: Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) or key intermediate dictates its absorption, distribution, and formulation possibilities. The presence of two carboxylic acid groups and two polar C-F bonds suggests a high affinity for polar solvents.
Theoretical Considerations and Known Data
The molecular structure of this compound, with its capacity for hydrogen bonding via the carboxyl groups and dipole-dipole interactions from the C-F bonds, predicts significant solubility in polar protic solvents. Indeed, multiple chemical suppliers classify the compound as "Soluble in water"[1][2][3][4]. However, for drug development, a qualitative statement is insufficient. Quantitative data is essential for tasks such as preparing stock solutions, designing crystallization processes, and developing formulations.
Quantitative Solubility Assessment
To empower researchers in the absence of extensive published data, we present a standardized protocol for determining thermodynamic solubility. The causality behind this choice is clear: thermodynamic solubility represents the true equilibrium saturation point of the compound in a solvent, providing a stable and reproducible baseline for all development activities. This contrasts with kinetic solubility, which can often overestimate the true value due to the formation of supersaturated or amorphous states.
This table is intended as a template for researchers to populate with their empirically determined data.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | pH (if aqueous) | Observations |
| Deionized Water | 25 | Shake-Flask | |||
| Phosphate-Buffered Saline (PBS) | 25 | Shake-Flask | 7.4 | ||
| 0.1 N HCl | 25 | Shake-Flask | ~1.0 | ||
| Methanol | 25 | Shake-Flask | N/A | ||
| Ethanol | 25 | Shake-Flask | N/A | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | N/A | ||
| Acetone | 25 | Shake-Flask | N/A | ||
| Acetonitrile | 25 | Shake-Flask | N/A |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is a self-validating system; by ensuring equilibrium is reached and accurately quantifying the dissolved solute, it provides a trustworthy solubility value.
-
Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a known volume of the desired solvent (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium. A 24-48 hour period is typically adequate for most small molecules. This extended time minimizes the risk of measuring transient kinetic solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to allow undissolved solids to settle. For more robust separation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (mobile phase is often ideal) to bring the concentration within the linear range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS)[8]. Quantify the concentration against a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Chemical Stability and Degradation Profile
Stability testing is a cornerstone of drug development, providing essential data for determining storage conditions, retest periods, and shelf life. The International Council for Harmonisation (ICH) provides clear guidelines for this process[9]. For this compound, its stability must be understood under conditions of hydrolysis, oxidation, photolysis, and thermal stress.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways[10]. This process is also fundamental to developing and validating a stability-indicating analytical method—a method proven to separate and quantify the intact compound from its potential degradation products.
Plausible Degradation Pathways:
-
Hydrolysis: While the core structure is generally stable, ester derivatives (prodrugs) would be susceptible to hydrolysis. The compound's stability across a range of pH values is critical to assess, as acid or base catalysis can promote unexpected reactions[11][12].
-
Oxidation: Although the molecule lacks obvious sites for oxidation, stress testing with oxidative agents like hydrogen peroxide is a standard part of forced degradation to uncover any latent liabilities[13].
-
Thermal Degradation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation. Thermogravimetric Analysis (TGA) is an excellent tool for determining the onset temperature of thermal decomposition[14][15].
-
Photodegradation: Exposure to UV and visible light can induce degradation in susceptible molecules. ICH Q1B guidelines detail the required exposure levels for photostability testing[16][17].
This table serves as a template for summarizing the results of a forced degradation study.
| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Rt of major degradant) |
| Acid Hydrolysis | 0.1 N HCl | 24, 72 | ||||
| Base Hydrolysis | 0.1 N NaOH | 2, 8, 24 | ||||
| Oxidative | 3% H₂O₂ | 24 | ||||
| Thermal (Solid) | 80 °C | 72 | ||||
| Thermal (Solution) | 60 °C in Water | 72 | ||||
| Photolytic (Solid) | ICH Q1B Exposure | N/A | ||||
| Photolytic (Solution) | ICH Q1B Exposure | N/A | ||||
| Control | Room Temp, Protected | 72 |
Experimental Protocol: Forced Degradation Study
This protocol is designed as a self-validating system. The control samples ensure that degradation is due to the applied stress, and the peak purity analysis of the parent compound in stressed samples validates the specificity of the analytical method.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Store at a controlled temperature (e.g., 60 °C).
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.
-
Thermal (Solution): Store the stock solution (in water or another appropriate solvent) at 60-80 °C.
-
Photostability: Expose both solid powder and a solution of the compound to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours visible and ≥ 200 watt hours/m² near UV)[18][19]. A parallel sample wrapped in aluminum foil serves as a "dark control."
-
Control: Keep an aliquot of the stock solution and a sample of the solid protected from light at room temperature.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 72 hours). For base hydrolysis, which is often rapid, shorter time points may be necessary.
-
Neutralization & Quenching: For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples, including controls, using a suitable stability-indicating method (e.g., HPLC-UV). The method should employ a gradient elution to ensure separation of potential degradants with different polarities. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.
-
Data Evaluation:
-
Calculate the percentage of remaining parent compound.
-
Calculate the total percentage of degradation (mass balance).
-
Note the number of degradation products and their relative peak areas.
-
Assess the peak purity of the parent compound in all stressed conditions to validate the analytical method's specificity.
-
Visualization: Stability Assessment Logic Flow
Caption: Logical Flow of a Comprehensive Stability Assessment Program.
References
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 5. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 665-31-6 [m.chemicalbook.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. www3.paho.org [www3.paho.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ars.usda.gov [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 15. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Photostability | SGS USA [sgs.com]
- 19. rdlaboratories.com [rdlaboratories.com]
The Rising Star of Fluorinated Scaffolds: A Technical Guide to 2,2-Difluorosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Gem-Difluorination
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for optimizing pharmacological profiles. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (-CF2-) holds a place of particular importance. 2,2-Difluorosuccinic acid, an otherwise simple dicarboxylic acid, is a powerful building block that leverages the properties of this group, offering a gateway to novel therapeutics and advanced materials.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is designed to serve as a resource for researchers seeking to harness the potential of this versatile fluorinated scaffold, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic thinking that drives its application in drug discovery.
I. Synthesis and Derivatization: Accessing the Core Scaffold
The practical utility of any building block is fundamentally dependent on its accessibility. While various methods for the synthesis of fluorinated compounds exist, a common and reliable route to this compound proceeds through the hydrolysis of its corresponding diethyl ester.
Core Synthesis: Hydrolysis of Diethyl 2,2-Difluorosuccinate
The synthesis of the parent dicarboxylic acid is most commonly achieved via the acidic or basic hydrolysis of diethyl 2,2-difluorosuccinate, a commercially available or readily synthesized precursor. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.
An In-depth Technical Guide to 2,2-Difluorosuccinic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine in Succinic Acid Analogs
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of dicarboxylic acids, fluorination can lead to significant alterations in acidity and conformational preferences. This guide focuses on 2,2-difluorosuccinic acid, a geminal difluorinated analog of the Krebs cycle intermediate, succinic acid. Its unique structural features make it a valuable tool for biochemical studies and a potential building block for novel pharmaceuticals and materials. This document will provide a comprehensive overview of its discovery, synthesis, key properties, and applications, with a particular focus on its role as an inhibitor of succinate dehydrogenase.
The Genesis of this compound: A Historical Perspective
The exploration of fluorinated organic compounds gained significant momentum in the mid-20th century. The initial synthesis of this compound was reported by Maynard S. Raasch and John E. Castle. Their work, detailed in Organic Syntheses, laid the groundwork for accessing this and other related fluorinated compounds[1]. The synthesis involved a multi-step process starting from 1,1,2-trichloro-2,3,3-trifluorocyclobutane, which was then converted to 1-chloro-2,3,3-trifluorocyclobutene. Subsequent oxidation yielded this compound[1]. This early work was part of a broader investigation into the synthesis and properties of fluorinated cyclobutanes and their derivatives.
Synthesis Methodologies: Crafting a Fluorinated Scaffold
The primary and historically significant route to this compound involves the oxidative cleavage of a fluorinated cyclic olefin. A detailed, self-validating protocol based on this approach is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Oxidation of 1-chloro-2,3,3-trifluorocyclobutene
This step involves the oxidative cleavage of the double bond in 1-chloro-2,3,3-trifluorocyclobutene to form the dicarboxylic acid.
-
Reagents: 1-chloro-2,3,3-trifluorocyclobutene, potassium permanganate, water, acetone, sodium metabisulfite, sulfuric acid, ether.
-
Procedure:
-
A solution of potassium permanganate in acetone and water is prepared in a reaction flask equipped with a stirrer, thermometer, and dropping funnel.
-
The flask is cooled in an ice-salt bath, and 1-chloro-2,3,3-trifluorocyclobutene is added dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then cooled, and a solution of sodium metabisulfite is added to reduce the excess permanganate and manganese dioxide.
-
The mixture is acidified with sulfuric acid.
-
The aqueous solution is extracted with ether.
-
The ether extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.
-
The crude this compound is then purified by recrystallization.
-
This method, while effective, involves the use of strong oxidizing agents and requires careful temperature control. Modern variations may employ alternative oxidation systems to improve yield and safety.
Physicochemical and Spectroscopic Profile
This compound is a white crystalline solid. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 665-31-6 | [2] |
| Molecular Formula | C4H4F2O4 | [2] |
| Molecular Weight | 154.07 g/mol | [2] |
| Melting Point | 144-145 °C | |
| Water Solubility | Soluble | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methylene protons (CH₂) adjacent to the difluorinated carbon. The chemical shift will be influenced by the neighboring electron-withdrawing fluorine atoms and the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the difluorinated quaternary carbon (CF₂), and the methylene carbon (CH₂). The signal for the CF₂ carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show a singlet for the two equivalent fluorine atoms. The chemical shift is characteristic of geminal difluoro compounds adjacent to a carbonyl group[4][5][6][7].
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad band), C=O stretching of the carbonyl groups, and strong C-F stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide from the carboxylic acid moieties.
Core Application: Inhibition of Succinate Dehydrogenase
A primary area of interest for this compound is its role as an inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain[8][9]. SDH is a crucial enzyme that participates in both the Krebs cycle and oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate[8].
Mechanism of Inhibition
This compound acts as a competitive inhibitor of succinate dehydrogenase[9]. Its molecular structure closely mimics that of the natural substrate, succinate. This structural similarity allows it to bind to the active site of the SDH enzyme. However, the presence of the two fluorine atoms on the α-carbon prevents the enzymatic dehydrogenation reaction from proceeding. By occupying the active site, this compound blocks the binding of succinate, thereby inhibiting the enzyme's catalytic activity.
The electronegativity of the fluorine atoms may also play a role in its binding affinity to the active site, potentially leading to a stronger interaction compared to the natural substrate under certain conditions.
Caption: Competitive inhibition of Succinate Dehydrogenase.
Broader Applications and Future Directions
Beyond its role as a biochemical probe, this compound serves as a versatile building block in organic synthesis. Its applications include:
-
Synthesis of Fluorinated Analogs: It is a precursor for the synthesis of other fluorinated molecules, such as fluorofumaric acid[10].
-
Enolate Alkylation: The methylene protons are activated by the adjacent difluorinated carbon and carboxylic acid group, making it a substrate for enolate alkylation reactions.
-
Polymer Chemistry: The difluoromethylene group can impart unique properties to polymers, such as increased thermal stability and altered polarity.
Future research may focus on the development of new synthetic routes to this compound that are more efficient and environmentally friendly. Furthermore, its potential as a scaffold for the design of new therapeutic agents, particularly those targeting metabolic pathways, warrants further investigation. The unique conformational constraints imposed by the gem-difluoro group could be exploited to design highly selective enzyme inhibitors.
Conclusion
This compound, since its initial synthesis, has proven to be a molecule of significant interest to the scientific community. Its ability to act as a competitive inhibitor of succinate dehydrogenase provides a powerful tool for studying cellular metabolism. As a synthetic building block, it opens avenues for the creation of novel fluorinated compounds with tailored properties. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its continued relevance in chemical and biomedical research.
References
- 1. 2,2‐Difluorosuccinic Acid | Semantic Scholar [semanticscholar.org]
- 2. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. colorado.edu [colorado.edu]
- 8. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 10. This compound, 94% | Fisher Scientific [fishersci.ca]
A Comprehensive Technical Guide to 2,2-Difluorosuccinic Acid: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2,2-difluorosuccinic acid, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, including its various synonyms and registry numbers, explore its physicochemical properties, and discuss its synthesis. The primary focus will be on its applications, particularly its role as a versatile precursor for novel therapeutic agents and functional materials.
Chemical Identity and Nomenclature
This compound is a dicarboxylic acid where two fluorine atoms are substituted at the α-position. This gem-difluoro substitution imparts unique chemical and biological properties compared to its non-fluorinated analog, succinic acid.
Synonyms and Alternative Names:
-
2,2-difluorobutanedioic acid (IUPAC name)[1]
-
α,α-Difluorosuccinic acid[2]
-
Butanedioic acid, 2,2-difluoro-[1]
-
Succinic acid, 2,2-difluoro-[1]
-
2,2-Difluorosuccinate[2]
Registry Numbers and Identifiers:
Physicochemical Properties
The introduction of two fluorine atoms significantly influences the electronic properties of the molecule, leading to distinct physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C4H4F2O4 | [1][3] |
| Molecular Weight | 154.07 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 144-145 °C | [2][6] |
| Boiling Point | 227.5 °C at 760 mmHg (Predicted) | [2] |
| Solubility | Soluble in water | [2][7] |
| pKa | Data not readily available, but expected to be lower (more acidic) than succinic acid due to the electron-withdrawing nature of fluorine. |
Synthesis and Chemical Reactivity
One key reaction of this compound is its conversion to 2,2-difluorosuccinic anhydride , a valuable intermediate for further chemical transformations.
Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride[8]
This protocol describes the dehydration of this compound to its corresponding anhydride.
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Carbon tetrachloride
-
Petroleum ether
Procedure:
-
Combine this compound (0.78 moles) and trifluoroacetic anhydride (540 mL) in a round-bottom flask.
-
Reflux the mixture at a bath temperature of 80 °C for 2 hours.
-
Distill off the majority of the trifluoroacetic acid using a short Vigreux column.
-
Remove the final traces of trifluoroacetic acid under vacuum (12 mm Hg, 50 °C).
-
Strip the residue twice with carbon tetrachloride to ensure complete removal of trifluoroacetic acid.
-
The resulting oily residue should solidify upon scratching with petroleum ether.
-
Filter the solid and wash with petroleum ether to yield 2,2-difluorosuccinic anhydride.
Yield: Approximately 92%.
Logical Workflow for the Synthesis of 2,2-Difluorosuccinic Anhydride
References
- 1. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS # 665-31-6, this compound - chemBlink [chemblink.com]
- 5. 665-31-6・this compound・359-20061[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: Enolate Alkylation of 2,2-Difluorosuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α,α-Difluoro-γ-Lactones and Related Structures
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (CF₂) is of particular interest as a bioisostere for a carbonyl group or an ether oxygen atom, offering a powerful tool for modulating the properties of bioactive compounds.[1] Derivatives of 2,2-difluorosuccinic acid are versatile precursors for synthesizing complex fluorinated molecules, including α,α-difluoro-γ-lactones, which are key structural motifs in various pharmacologically active agents.
This guide provides a comprehensive protocol for the enolate-mediated alkylation of this compound esters. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental procedure, and discuss the critical parameters that ensure high-yield and selective synthesis of α-alkylated-α,α-difluorosuccinate derivatives.
Mechanistic Insights: The Chemistry of α,α-Difluoroenolate Alkylation
The core of this protocol lies in the generation of a nucleophilic enolate from a diester of this compound, followed by its reaction with an electrophilic alkyl halide. This process can be broken down into two principal stages:
-
Enolate Formation: The α-protons of esters are weakly acidic. To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required.[2][3][4] Lithium diisopropylamide (LDA) is the base of choice for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which minimizes side reactions such as nucleophilic attack on the ester carbonyl.[5][6] The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent unwanted side reactions.[7][8] The gem-difluoro substitution enhances the acidity of the adjacent α-proton through inductive electron withdrawal, facilitating its removal by LDA.
-
SN2 Alkylation: The generated lithium enolate is a potent nucleophile. The subsequent introduction of a primary alkyl halide initiates a classic SN2 reaction.[2][3][9] The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. The efficiency of this step is highly dependent on the nature of the alkyl halide; primary and benzylic halides are ideal, while secondary and tertiary halides are prone to competing E2 elimination reactions.[9]
References
- 1. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: A Validated Protocol for the Synthesis of Fluorofumaric Acid via Dehydrofluorination of 2,2-Difluorosuccinic Acid
Abstract
This application note provides a detailed, robust, and validated experimental procedure for the synthesis of fluorofumaric acid from 2,2-difluorosuccinic acid. The core of this transformation is a base-mediated dehydrofluorination, a specific type of elimination reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the procedural choices. We cover reaction setup, execution, purification, and comprehensive characterization of the final product, ensuring reproducibility and high purity.
Introduction & Scientific Principles
Fluorofumaric acid is a valuable fluorinated building block in the development of pharmaceuticals and advanced materials. The strategic incorporation of fluorine can significantly alter a molecule's physicochemical and biological properties, including metabolic stability and binding affinity.
The conversion of this compound to fluorofumaric acid is achieved through an elimination reaction, where a molecule of hydrogen fluoride (HF) is removed to form a carbon-carbon double bond.[1] While several elimination mechanisms exist (E1, E2, E1cb), reactions involving poor leaving groups like fluoride, coupled with acidity-enhancing adjacent groups, often proceed via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism.[2]
The E1cb Mechanism in this Synthesis:
-
Deprotonation: A strong base abstracts an acidic proton from the carbon adjacent (β-position) to the C-F₂ group. The electron-withdrawing nature of the two fluorine atoms and the neighboring carboxyl group significantly increases the acidity of this proton, facilitating its removal.[2]
-
Carbanion Formation: This deprotonation results in the formation of a resonance-stabilized carbanion intermediate.
-
Fluoride Elimination: The lone pair of electrons on the carbanion expels a fluoride ion (a relatively poor leaving group) from the adjacent carbon, leading to the formation of the C=C double bond of fluorofumaric acid.
The choice of a strong, non-nucleophilic base is critical to favor this elimination pathway over potential competing Sₙ2 substitution reactions.[3][4] The procedure detailed below is optimized to favor the formation of the thermodynamically more stable (E)-isomer, which corresponds to the fumaric acid geometry.
Experimental Protocol
Materials & Equipment
| Category | Item | Details/Grade |
| Reagents | This compound | ≥98% purity[5] |
| Potassium tert-butoxide (KOtBu) | ≥98% purity, handled in a glovebox or under inert gas | |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | |
| Brine (Saturated NaCl) | Aqueous solution | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | |
| Deuterated Solvent (e.g., DMSO-d₆) | For NMR analysis | |
| Equipment | Round-bottom flasks | 100 mL and 250 mL, flame-dried |
| Magnetic stirrer and stir bars | ||
| Inert atmosphere setup | Nitrogen or Argon gas line with manifold | |
| Septa, needles, and syringes | For anhydrous transfers | |
| Low-temperature bath | Ice-water or cryocooler | |
| Separatory Funnel | 250 mL | |
| Rotary Evaporator | ||
| Filtration Apparatus | Buchner funnel, filter paper, vacuum flask | |
| Analytical Instruments | NMR (¹H, ¹³C, ¹⁹F), MS (ESI-), IR, Melting Point Apparatus |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling: Potassium tert-butoxide is a strong base and is highly reactive with water; handle with care under an inert atmosphere. Anhydrous THF can form peroxides; use from a freshly opened bottle or a solvent purification system.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL flame-dried, two-neck round-bottom flask.
-
Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add this compound (3.08 g, 20.0 mmol, 1.0 eq).
-
Add 40 mL of anhydrous THF via syringe to dissolve the starting material. The dissolution may require stirring for several minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Base Addition:
-
Causality Insight: Slow, portion-wise addition of the strong base at low temperature is crucial to control the exothermic deprotonation and prevent side reactions.
-
Weigh potassium tert-butoxide (KOtBu) (4.71 g, 42.0 mmol, 2.1 eq) in a glovebox or under a stream of inert gas.
-
Carefully and slowly add the solid KOtBu to the stirring reaction mixture in several small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 4-6 hours.
-
Process Monitoring (Optional): The reaction can be monitored by withdrawing a small aliquot, quenching it with D₂O/DCl, and analyzing by ¹⁹F NMR to observe the disappearance of the starting material signal and the appearance of the product signal.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly quench the reaction by adding 2 M HCl (~30 mL) until the pH of the aqueous layer is ~1-2 (check with pH paper). This step neutralizes the excess base and protonates the dicarboxylate product.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let stand for 15 minutes.
-
-
Isolation of Crude Product:
-
Filter the dried solution through a Buchner funnel to remove the MgSO₄.
-
Rinse the drying agent with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude fluorofumaric acid as a white or off-white solid.
-
Purification Protocol
-
Method: Recrystallization is the most effective method for purifying the product, leveraging the lower solubility of the crystalline acid at colder temperatures.[6][7]
-
Procedure:
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot water (start with ~20-30 mL) with stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystalline needles of pure fluorofumaric acid should form.
-
To maximize yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the purified product in a vacuum oven at 40-50 °C overnight.
-
Data Summary & Visualization
Quantitative Data
| Reagent/Product | Molar Mass ( g/mol ) | Mass / mmol | Equivalents |
| This compound | 154.07[5][8] | 3.08 g / 20.0 mmol | 1.0 |
| Potassium tert-butoxide | 112.21 | 4.71 g / 42.0 mmol | 2.1 |
| Fluorofumaric Acid (Product) | 134.05 | Theoretical: 2.68 g | - |
Expected Yield: 75-85%
Experimental Workflow Diagram
References
- 1. This compound | 665-31-6 | Benchchem [benchchem.com]
- 2. siue.edu [siue.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2,2-Difluorosuccinic Acid into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into peptides is a powerful tool in medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable conformational preorganization. The gem-difluoro motif, in particular, offers a unique combination of electronic and steric properties. This guide provides detailed application notes and protocols for the incorporation of 2,2-difluorosuccinic acid, a gem-difluorinated dicarboxylic acid, into peptide sequences. We present two primary methodologies: N-terminal modification using 2,2-difluorosuccinic anhydride and a proposed strategy for its use as an internal linker via a mono-protected derivative. These protocols are designed to be a practical resource for researchers aiming to explore the potential of fluorinated peptidomimetics in drug discovery and development.
Introduction: The Rationale for Fluorination in Peptide Drug Design
Fluorine has earned a privileged status in drug design due to its unique properties. With a van der Waals radius similar to hydrogen but with the highest electronegativity of all elements, its introduction into organic molecules can profoundly alter their physicochemical and biological characteristics. In the context of peptide-based therapeutics, the incorporation of fluorine can offer several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation and increasing the in vivo half-life of peptides.[1]
-
Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of neighboring functional groups, which can be critical for receptor interactions.
-
Conformational Control: The introduction of fluorine, particularly the gem-difluoro group, can induce specific conformational preferences in the peptide backbone.[2][3][4][5] This preorganization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.[3][4][5]
-
Improved Lipophilicity: Fluorination can increase the lipophilicity of a peptide, which may enhance its membrane permeability and oral bioavailability.[1]
-
¹⁹F NMR Probe: The presence of fluorine provides a sensitive handle for ¹⁹F NMR studies, allowing for the investigation of peptide conformation and binding without the background noise of ¹H NMR.
This compound (C₄H₄F₂O₄, MW: 154.07 g/mol ) is an attractive building block for introducing a gem-difluoroalkane moiety into a peptide chain.[6] Its dicarboxylic nature allows for its use as a linker to bridge two peptide segments or to modify the N-terminus of a peptide.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 665-31-6 | [7][8][9] |
| Molecular Formula | C₄H₄F₂O₄ | [6][9] |
| Molecular Weight | 154.07 g/mol | [6] |
| Melting Point | 144-145 °C | [7][9] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | [9] |
Methodology I: N-Terminal Modification of Peptides with 2,2-Difluorosuccinic Anhydride
A straightforward method to introduce the this compound moiety is by reacting the corresponding anhydride with the free N-terminal amine of a resin-bound peptide. This results in a peptide with a terminal 2,2-difluorosuccinoyl group, which possesses a free carboxylic acid that can be used for further conjugation or to modulate the overall charge of the peptide.
Synthesis of 2,2-Difluorosuccinic Anhydride
2,2-Difluorosuccinic anhydride can be synthesized from this compound by refluxing with trifluoroacetic anhydride.[10]
Caption: Synthesis of 2,2-difluorosuccinic anhydride.
Protocol for N-Terminal Succinoylation
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) on a rink amide resin.[11]
Step 1: Fmoc Deprotection of the N-terminus
-
Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
Step 2: Coupling of 2,2-Difluorosuccinic Anhydride
-
Prepare a solution of 2,2-difluorosuccinic anhydride (5 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (5 equivalents) in DMF.
-
Add the solution to the resin with the free N-terminus.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to confirm the consumption of the free amine.
-
Once the reaction is complete (Kaiser test negative), drain the reaction solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Dry the resin under vacuum.
Step 3: Cleavage and Deprotection
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 4: Purification
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Reagent/Component | Amount (equivalents) | Purpose |
| Peptide-Resin | 1 | Solid support with peptide chain |
| 2,2-Difluorosuccinic Anhydride | 5 | Acylating agent |
| DIPEA | 5 | Base for acylation |
| DMF | - | Solvent |
Methodology II: Proposed Strategy for Internal Incorporation as a Linker
To incorporate this compound as a linker within a peptide sequence, a mono-protected derivative is required. This allows for the sequential coupling of the two carboxylic acid groups. Here, we propose a strategy based on the preparation of a mono-tert-butyl ester of this compound, which provides an orthogonal protecting group compatible with Fmoc-SPPS.
Caption: Proposed workflow for internal incorporation.
Proposed Synthesis of Mono-tert-butyl 2,2-difluorosuccinate
Inspired by methods for the mono-esterification of similar dicarboxylic acids like malonic acid, a plausible route involves the reaction of this compound with a tert-butylating agent under acidic catalysis.[7]
Protocol:
-
Dissolve this compound in a suitable solvent such as tert-butyl acetate.
-
Add a catalytic amount of a strong acid catalyst (e.g., Amberlyst-15 resin).
-
Cool the mixture and introduce isobutylene gas.
-
Allow the reaction to proceed at a controlled temperature until mono-esterification is achieved, monitoring by techniques like TLC or NMR.
-
After the reaction, the catalyst can be filtered off, and the product purified by extraction and chromatography.
Protocol for Incorporation into SPPS
This protocol outlines the coupling of the mono-protected this compound derivative during Fmoc-SPPS.
Step 1: Activation of Mono-tert-butyl 2,2-difluorosuccinate
-
Dissolve mono-tert-butyl 2,2-difluorosuccinate (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
Step 2: Coupling to the Resin-Bound Peptide
-
Add the activated solution to the peptide-resin with a free N-terminal amine (prepared as in section 3.2, step 1).
-
Agitate the reaction mixture for 2-4 hours. The steric hindrance from the gem-difluoro group may necessitate longer coupling times or the use of highly efficient coupling reagents like HATU or COMU.[12][13][14]
-
Monitor the coupling reaction using the Kaiser test.
-
After complete coupling, wash the resin as described previously.
Step 3: Elongation of the Peptide Chain
-
The Fmoc group of the next amino acid can be removed, and the peptide chain can be further elongated following standard SPPS protocols.
Step 4: Selective Deprotection of the tert-Butyl Group
-
The tert-butyl ester on the this compound moiety is stable to the piperidine treatment used for Fmoc removal.
-
It will be cleaved during the final TFA-mediated cleavage from the resin, resulting in a peptide with the this compound linker internally incorporated.
Characterization of Peptides Containing this compound
The successful incorporation of the this compound moiety should be confirmed by analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the final peptide. The mass increase corresponding to the addition of a 2,2-difluorosuccinoyl group (-C₄H₂F₂O₃) is 136.04 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, ¹H and ¹³C NMR can confirm the structure. The presence of the gem-difluoro group will result in characteristic splitting patterns in the ¹³C NMR spectrum. ¹⁹F NMR spectroscopy is a powerful tool to confirm the presence of fluorine and can provide insights into the local environment and conformation of the fluorinated moiety.[7]
Conclusion
The incorporation of this compound into peptides offers a promising avenue for the development of novel peptidomimetics with potentially enhanced therapeutic properties. The protocols outlined in this guide provide a practical framework for both N-terminal modification and internal incorporation. While the N-terminal modification via the anhydride is a well-established chemical transformation, the internal incorporation relies on a proposed synthesis of a mono-protected derivative. Researchers are encouraged to optimize the reaction conditions for their specific peptide sequences and to thoroughly characterize the final products. The exploration of such fluorinated building blocks will undoubtedly contribute to the expanding toolbox of peptide drug discovery.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20100222593A1 - Method for producing 2,2-difluoroethylamine derivative by amide hydrogenation - Google Patents [patents.google.com]
- 6. Characterization of the thiol/disulfide chemistry of peptides corresponding to the 603-609 disulfide loop of the human immunodeficiency virus (HIV) envelope glycoprotein gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114940648A - Method for preparing mono-tert-butyl malonate by catalysis of strong acid resin - Google Patents [patents.google.com]
- 8. Identification, Characterization, Immunolocalization, and Biological Activity of Lucilin Peptide [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,2-Difluorosuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] The 2,2-difluorosuccinic acid motif, in particular, serves as a valuable building block for creating novel therapeutics and advanced materials. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound derivatives, with a focus on practical, step-by-step protocols and an in-depth discussion of the underlying chemical principles.
Introduction: The Significance of the Gem-Difluoro Moiety
The replacement of a methylene group with a gem-difluoro unit (CF₂) can profoundly alter the physicochemical properties of a molecule.[3] The high electronegativity of fluorine can influence the acidity of neighboring protons and modulate the conformational preferences of the molecule.[4] Furthermore, the CF₂ group can act as a bioisostere for carbonyl groups, ethers, or other functionalities, enabling fine-tuning of biological activity.[3][5] Consequently, this compound and its derivatives are highly sought-after intermediates in drug discovery programs targeting enzymes such as proteases and for the development of novel polymers and functional materials.
Strategic Approaches to the Synthesis of this compound Derivatives
The primary challenge in synthesizing this compound derivatives lies in the controlled introduction of two fluorine atoms onto the same carbon atom adjacent to a carbonyl group. Several strategies have been developed to achieve this transformation, broadly categorized as electrophilic fluorination, nucleophilic fluorination, and methods involving difluorinated building blocks.
Electrophilic Fluorination: The Workhorse for Gem-Difluorination
Electrophilic fluorination is arguably the most common and versatile method for the synthesis of α,α-difluorocarbonyl compounds.[6][7] This approach involves the reaction of an enol or enolate equivalent of a succinic acid derivative with an electrophilic fluorine source.
Mechanism and Rationale: The reaction proceeds through the formation of a carbon-centered nucleophile (enolate) which then attacks the electrophilic fluorine atom of the fluorinating agent. The initial monofluorination event is often followed by a second fluorination at the same carbon. The success of the difluorination depends on the ability of the monofluorinated intermediate to form an enolate and react with another equivalent of the fluorinating agent.[8]
Common Electrophilic Fluorinating Reagents:
-
Selectfluor® (F-TEDA-BF₄): A highly effective, crystalline, and relatively safe electrophilic fluorinating agent.[9][10][11]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used, stable, and commercially available reagent.[1][12][13]
Detailed Protocol: Electrophilic Difluorination of Diethyl Succinate
This protocol details the synthesis of diethyl 2,2-difluorosuccinate, a key precursor to this compound and its derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of diethyl 2,2-difluorosuccinate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Diethyl succinate | Reagent grade, ≥99% | Sigma-Aldrich |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.0 M solution in THF | Sigma-Aldrich |
| N-Fluorobenzenesulfonimide (NFSI) | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |
| Saturated aqueous NH₄Cl solution | ACS reagent | Fisher Scientific |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS reagent | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diethyl succinate (1.74 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 22.0 mL of a 1.0 M solution in THF, 22.0 mmol, 2.2 equivalents) to the stirred solution over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour. The formation of the dianion is crucial for the subsequent difluorination.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, 7.57 g, 24.0 mmol, 2.4 equivalents) in anhydrous THF (30 mL). Add this solution to the enolate solution at -78 °C dropwise over 20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford diethyl 2,2-difluorosuccinate.
Expected Yield and Characterization
-
Yield: 60-70%
-
Appearance: Colorless oil
-
¹⁹F NMR (CDCl₃): δ -102.7 (s)
-
¹H NMR (CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H), 3.15 (t, J = 14.2 Hz, 2H), 1.30 (t, J = 7.1 Hz, 6H)
-
¹³C NMR (CDCl₃): δ 168.1 (t, J = 34.5 Hz), 164.8, 115.4 (t, J = 250.7 Hz), 62.5, 38.6 (t, J = 22.1 Hz), 13.9
Alternative Synthetic Strategies
While electrophilic fluorination of pre-formed succinate esters is a robust method, other strategies can also be employed, particularly for accessing derivatives with different substitution patterns or stereochemistry.
The Reformatsky Reaction with Difluoroenolates
The Reformatsky reaction offers a pathway to β-hydroxy-α,α-difluoro esters, which can be further functionalized.[14] This reaction involves the addition of a zinc enolate of a bromodifluoroacetate to an aldehyde or ketone. For the synthesis of this compound derivatives, a suitable aldehyde precursor would be required.
Reaction Scheme: BrCF₂CO₂Et + RCHO + Zn → RCH(OH)CF₂CO₂Et
This method is particularly useful for creating chiral centers at the β-position, especially when using chiral aldehydes or chiral catalysts.[15]
Asymmetric Synthesis
The development of asymmetric methods for the synthesis of chiral this compound derivatives is of great interest for pharmaceutical applications.[16][17] This can be achieved through several approaches:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the succinate starting material can direct the stereochemical outcome of the fluorination reaction.[17]
-
Chiral Catalysts: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, can induce enantioselectivity in the fluorination step.[18][19]
Conversion to this compound and its Anhydride
The resulting diethyl 2,2-difluorosuccinate can be readily converted to the parent diacid or its anhydride.
Protocol: Hydrolysis to this compound
-
Dissolve diethyl 2,2-difluorosuccinate (1.0 g, 4.76 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Add sodium hydroxide (0.48 g, 12.0 mmol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a white solid.
Protocol: Dehydration to 2,2-Difluorosuccinic Anhydride
A known procedure involves the dehydration of this compound using a strong dehydrating agent.[20]
-
Combine this compound (1.0 g, 6.49 mmol) with trifluoroacetic anhydride (5 mL).
-
Heat the mixture to reflux for 2 hours.
-
Remove the excess trifluoroacetic anhydride and trifluoroacetic acid by distillation and then under vacuum to yield 2,2-difluorosuccinic anhydride.[20]
Troubleshooting and Safety Considerations
-
Incomplete Difluorination: If significant amounts of monofluorinated product are observed, ensure that at least 2.2 equivalents of base and 2.4 equivalents of the fluorinating agent are used. The reaction time may also need to be extended.
-
Low Yields: The use of strictly anhydrous conditions is critical for the success of the enolate formation. Ensure all glassware is flame-dried and solvents are properly dried.
-
Safety: Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound derivatives is a valuable tool for chemists in various fields. The electrophilic fluorination of succinate esters provides a reliable and scalable route to these important building blocks. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently access a wide range of difluorinated compounds for further elaboration and application in drug discovery and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. 氟化反应 [sigmaaldrich.com]
- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brynmawr.edu [brynmawr.edu]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.library.ucla.edu [search.library.ucla.edu]
- 15. Convenient asymmetric synthesis of beta-substituted alpha,alpha-difluoro-beta-amino acids via Reformatsky reaction between Davis' N-sulfinylimines and ethyl bromodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uwindsor.ca [uwindsor.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prepchem.com [prepchem.com]
Harnessing the Potential of 2,2-Difluorosuccinic Acid as a Precursor for Advanced Fluorinated Compounds
An Application Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This has led to a surge in the development of fluorinated pharmaceuticals, with a significant number of FDA-approved drugs each year containing fluorine.[1][3]
Among the diverse array of fluorinated building blocks, gem-difluorinated motifs (CF₂) are of particular interest as they can serve as bioisosteres for carbonyl or ether functionalities. 2,2-Difluorosuccinic acid (C₄H₄F₂O₄), a readily accessible dicarboxylic acid, represents a versatile and powerful precursor for introducing the valuable CF₂ group into a variety of molecular scaffolds.[4][5] This guide provides detailed application notes and protocols for utilizing this compound in the synthesis of key intermediates, including anhydrides and heterocyclic systems, which are pivotal in the drug development pipeline.
Physicochemical Properties and Safe Handling
This compound is a stable, solid compound at room temperature. Understanding its properties is crucial for safe and effective handling in a laboratory setting.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 665-31-6 | [4][5] |
| Molecular Formula | C₄H₄F₂O₄ | [4][5] |
| Molecular Weight | 154.07 g/mol | [4][5] |
| Form | Solid | [5] |
| IUPAC Name | 2,2-difluorobutanedioic acid | [4] |
| InChI Key | ZYLFHISLYSHWRH-UHFFFAOYSA-N | [4][5] |
Safety & Handling:
According to aggregated GHS information, this compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or fumes.
Core Application 1: Synthesis of 2,2-Difluorosuccinic Anhydride
One of the most direct and valuable transformations of this compound is its conversion to the corresponding anhydride. This anhydride is a highly reactive intermediate, primed for reactions with a wide range of nucleophiles to create amides, esters, and to serve as a foundational component for building complex heterocyclic structures.
Workflow for Anhydride Synthesis
Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.
Protocol 1: Preparation of 2,2-Difluorosuccinic Anhydride
This protocol is adapted from a known, reliable synthesis method.[6]
Rationale: Trifluoroacetic anhydride serves as a powerful dehydrating agent. It reacts with the two carboxylic acid groups of this compound, eliminating a molecule of water to form the cyclic anhydride. The byproducts, trifluoroacetic acid and its anhydride, are highly volatile, which facilitates their removal during the work-up phase.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic anhydride (approx. 4.5 mL per gram of starting acid)
-
Carbon tetrachloride (for stripping)
-
Petroleum ether (for crystallization)
-
Round-bottom flask, reflux condenser, distillation apparatus, vacuum source
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (e.g., 120 g, 0.78 mol) and trifluoroacetic anhydride (540 mL).[6]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture in a water bath at 80°C for 2 hours.[6]
-
Solvent Removal: After the reaction is complete, arrange the apparatus for distillation. Distill off the majority of the trifluoroacetic acid using a short Vigreux column.[6]
-
High Vacuum: Remove the final traces of volatile components under vacuum (e.g., 12 mm Hg) at 50°C.[6]
-
Azeotropic Removal: To ensure complete removal, add carbon tetrachloride and remove it under vacuum. Repeat this stripping process once more.[6]
-
Crystallization: The resulting oily residue should be scratched with petroleum ether to induce solidification.
-
Isolation: Filter the solid product and wash it thoroughly with fresh petroleum ether to yield the final 2,2-difluorosuccinic anhydride.[6]
Expected Outcome: This procedure typically yields the product as crystalline solids with a high yield (around 92%).[6]
Core Application 2: A Gateway to Fluorinated Heterocycles
Fluorinated heterocycles are a privileged class of compounds in medicinal chemistry, forming the core of numerous modern pharmaceuticals.[1][3] this compound and its anhydride are ideal starting points for constructing five-membered heterocyclic rings such as difluorinated succinimides, pyrrolidinediones, and related structures.
Conceptual Pathway to Heterocyclic Scaffolds
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
Unlocking Novel Chemistries: Application Notes and Protocols for Reaction Mechanisms Involving 2,2-Difluorosuccinic Acid
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals exploring the unique reactivity and synthetic potential of 2,2-Difluorosuccinic acid. With its distinct electronic properties conferred by the gem-difluoro group, this molecule presents both opportunities and challenges in the synthesis of novel chemical entities. These notes provide in-depth mechanistic insights and field-proven protocols to harness the full potential of this versatile building block.
Introduction: The Impact of Gem-Difluorination on Reactivity
This compound (CAS 665-31-6) is a four-carbon dicarboxylic acid distinguished by the presence of two fluorine atoms on the carbon alpha to one of the carboxyl groups.[1][2] This gem-difluoro motif significantly alters the molecule's electronic landscape, influencing the acidity of the carboxylic acid protons and the reactivity of the adjacent functional groups. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid groups, a key factor to consider when designing reaction conditions.[3][4] This heightened acidity, reflected in a predicted pKa of approximately 0.33, can necessitate modified approaches to standard protocols for reactions such as esterification and amide bond formation.[5]
This guide will delve into the core reaction mechanisms associated with this compound, providing both theoretical understanding and practical, step-by-step protocols for its application in synthesis.
Core Reaction Mechanisms and Protocols
The reactivity of this compound is primarily centered around its two carboxylic acid functionalities. Key transformations include anhydride formation, esterification, amide coupling, and decarboxylation. The presence of the gem-difluoro group plays a crucial role in each of these reactions.
Anhydride Formation: A Gateway to Activated Species
The formation of 2,2-difluorosuccinic anhydride is a pivotal transformation, providing a more reactive intermediate for subsequent nucleophilic attack. The reaction is typically achieved by dehydration of the diacid.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of one carboxyl group on the other, which has been activated by a dehydrating agent. The gem-difluoro group, by inductively withdrawing electron density, can influence the electrophilicity of the carbonyl carbons, though the primary driver is the activation by the dehydrating agent.
Caption: Anhydride formation from this compound.
Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride
This protocol is adapted from a known procedure for the synthesis of 2,2-difluorosuccinic anhydride.
Materials:
-
This compound
-
Trifluoroacetic anhydride
-
Carbon tetrachloride (or a suitable alternative)
-
Petroleum ether
-
Round-bottom flask
-
Vigreux column
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and trifluoroacetic anhydride (excess, e.g., 4-5 volumes).
-
Reflux the mixture at approximately 80°C for 2 hours.
-
After cooling, distill off the majority of the trifluoroacetic acid using a short Vigreux column.
-
Remove the final traces of trifluoroacetic acid under vacuum. To ensure complete removal, strip the residue with carbon tetrachloride (or a suitable alternative) twice.
-
The resulting oily residue should be scratched with petroleum ether to induce solidification.
-
Filter the solid product and wash with petroleum ether to yield 2,2-difluorosuccinic anhydride.
Esterification: Modulating Solubility and Reactivity
Esterification of one or both carboxylic acid groups of this compound is a common strategy to enhance its solubility in organic solvents and to protect one of the acid functionalities for selective reactions.
Mechanistic Insight: Standard Fischer esterification, involving an alcohol and a strong acid catalyst, can be employed. The increased acidity of the carboxylic acid groups in this compound may allow for milder catalytic conditions or shorter reaction times. However, the electron-withdrawing effect of the gem-difluoro group could also slightly disfavor the protonation of the carbonyl oxygen, a key step in the mechanism. Careful optimization of reaction conditions is therefore recommended.
Caption: Fischer esterification of this compound.
Protocol: Diethyl 2,2-difluorosuccinate Synthesis
This is a general protocol that may require optimization for this compound.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,2-difluorosuccinate.
-
Purify the product by distillation or column chromatography if necessary.
| Reaction Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Provides the acidic environment necessary for protonation of the carbonyl oxygen, activating it for nucleophilic attack. |
| Solvent | Excess Ethanol | Acts as both a reactant and a solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. |
| Temperature | Reflux | Increases the reaction rate by providing the necessary activation energy. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid, facilitating purification. |
Amide Coupling: Building Blocks for Peptidomimetics
The formation of amide bonds is a cornerstone of medicinal chemistry. This compound can be used to synthesize novel amides and to be incorporated into peptides or peptidomimetics as a bioisostere for other dicarboxylic acids.
Mechanistic Insight: Due to the increased acidity of the carboxylic acid groups, direct amide coupling using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt) is a viable approach. The gem-difluoro group may influence the nucleophilicity of the carboxylate anion and the stability of the activated intermediate. For sterically hindered or electron-deficient amines, more potent coupling agents or modified protocols may be necessary.[6][7]
Caption: Amide coupling reaction of this compound.
Protocol: Synthesis of a Diamide Derivative
This is a general protocol for amide bond formation that can be adapted for this compound.
Materials:
-
This compound
-
Amine (2.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (2.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.4 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (2.2 eq) and the amine (2.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (2.2 eq) and DIPEA (4.4 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Decarboxylation: A Potential Side Reaction and Synthetic Tool
Decarboxylation, the loss of CO₂, is a reaction that can occur with dicarboxylic acids, particularly upon heating. For this compound, this reaction is of interest as both a potential side reaction under harsh thermal conditions and as a potential synthetic route to difluorinated monocarboxylic acids.
Mechanistic Insight: The decarboxylation of dicarboxylic acids often proceeds through a cyclic transition state, especially if a β-keto or β-carboxyl group is present.[7][8] While this compound does not have a β-carbonyl, the strong electron-withdrawing effect of the gem-difluoro group could potentially facilitate decarboxylation under certain conditions, although this is less common for simple dicarboxylic acids.[6] More likely, decarboxylation would require high temperatures and may proceed via a different mechanism.
Applications in Drug Development: The Role of Fluorine
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[9] this compound serves as a valuable building block for introducing the gem-difluoro motif into larger molecules.
As a Peptide Isostere: The succinic acid backbone is a common feature in various bioactive molecules. Replacing a methylene group with a difluoromethylene group can subtly alter the conformation and electronic properties of a molecule, potentially leading to improved pharmacological profiles. This compound can be used to create peptidomimetics where the difluorinated succinyl unit replaces a dipeptide or a different dicarboxylic acid linker.
Conclusion
This compound is a versatile building block with unique reactivity conferred by the gem-difluoro group. Understanding the influence of this motif on the acidity and reactivity of the carboxylic acid functionalities is key to successfully employing this compound in organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-Difluorosuccinic Acid
Introduction: The Significance of 2,2-Difluorosuccinic Acid in Modern Drug Discovery
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Gem-difluorinated motifs (CF₂) are of particular interest as they can serve as isosteres for carbonyl groups, methylene groups, or ether linkages, often imparting favorable pharmacokinetic and pharmacodynamic properties.
This compound, a dicarboxylic acid featuring a gem-difluoro functionality, is a valuable building block in the synthesis of complex fluorinated molecules. Its two carboxylic acid groups provide versatile handles for further chemical elaboration, making it a key intermediate in the development of novel therapeutics, including enzyme inhibitors and peptidomimetics. This guide provides a detailed, two-part protocol for the laboratory-scale synthesis of this compound, commencing with the preparation of its diethyl ester precursor via a Reformatsky-type reaction, followed by its hydrolysis to the target diacid.
Synthetic Strategy Overview
The synthesis is approached in two distinct stages. The first stage involves the formation of the carbon-carbon bond to construct the four-carbon backbone of the succinic acid derivative. This is achieved through a zinc-mediated Reformatsky reaction between ethyl bromodifluoroacetate and ethyl glyoxylate. The second stage is the hydrolysis of the resulting diethyl 2,2-difluorosuccinate to yield the final product, this compound.
Figure 1: Overall synthetic route to this compound.
Part 1: Synthesis of Diethyl 2,2-Difluorosuccinate
The synthesis of the diester intermediate is accomplished via a Reformatsky reaction, a classic method for the formation of β-hydroxy esters. In this variation, an organozinc reagent is formed in situ from ethyl bromodifluoroacetate and activated zinc metal. This organozinc species then undergoes nucleophilic addition to ethyl glyoxylate.
Causality of Experimental Choices
-
Zinc Activation: The success of the Reformatsky reaction is highly dependent on the reactivity of the zinc metal. Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. Therefore, an activation step using an acid wash is crucial to expose a fresh, reactive zinc surface.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ability to solvate the organozinc intermediate and its relatively high boiling point are advantageous for this reaction. It is critical to use an anhydrous solvent to prevent quenching of the organozinc reagent.
-
Reaction Temperature: The initial formation of the organozinc reagent is often initiated at room temperature and may require gentle heating to sustain the reaction. The subsequent addition of the aldehyde is typically performed at a controlled temperature to manage the exothermicity of the reaction.
Experimental Protocol: Synthesis of Diethyl 2,2-Difluorosuccinate
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Zinc dust | <10 µm, ≥98% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous | Fisher Scientific |
| Ethyl bromodifluoroacetate | 98% | Sigma-Aldrich |
| Ethyl glyoxylate | ~50% in toluene | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous NH₄Cl solution | - | - |
| Saturated aqueous NaCl solution | - | - |
| Anhydrous magnesium sulfate | - | Fisher Scientific |
Procedure:
-
Zinc Activation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (1.5 eq). Add 1 M HCl and stir vigorously for 2-3 minutes. Allow the zinc to settle, decant the aqueous acid, and wash the zinc with three portions of deionized water, followed by two portions of ethanol and two portions of anhydrous diethyl ether. Dry the activated zinc under a stream of nitrogen and then under high vacuum for at least 2 hours.
-
Reaction Setup: Place the activated zinc in the reaction flask, and add anhydrous THF (sufficient to cover the zinc).
-
Formation of the Reformatsky Reagent: To the stirred suspension of activated zinc in THF, add a small portion of ethyl bromodifluoroacetate (1.0 eq). The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a slight exotherm and the formation of a cloudy gray solution. Once initiated, add the remaining ethyl bromodifluoroacetate dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes until most of the zinc has been consumed.
-
Reaction with Ethyl Glyoxylate: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of ethyl glyoxylate (1.1 eq) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with three portions of diethyl ether. Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to afford diethyl 2,2-difluorosuccinate as a colorless oil.
Figure 2: Experimental workflow for the synthesis of diethyl 2,2-difluorosuccinate.
Part 2: Hydrolysis of Diethyl 2,2-Difluorosuccinate to this compound
The hydrolysis of the diethyl ester can be achieved under either acidic or basic conditions. Both methods are presented here, as the choice may depend on the availability of reagents and the desired purity profile. Caution is advised, particularly with heating, as gem-difluoro compounds can be prone to decomposition or side reactions under harsh conditions.
Method A: Acid-Catalyzed Hydrolysis
Causality of Experimental Choices:
-
Acid Catalyst: A mixture of a strong mineral acid, such as hydrochloric acid, in an organic co-solvent like acetic acid can facilitate the hydrolysis of the ester. The use of a co-solvent ensures the miscibility of the ester and the aqueous acid, promoting a homogeneous reaction.[1]
-
Reaction Temperature: The reaction is heated to drive the equilibrium towards the products. However, excessive heat should be avoided to minimize the risk of decarboxylation, a potential side reaction for β-dicarbonyl compounds and their analogues.[1]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Diethyl 2,2-difluorosuccinate | - | Synthesized in Part 1 |
| Glacial Acetic Acid | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Saturated aqueous NaCl solution | - | - |
| Anhydrous Sodium Sulfate | - | Fisher Scientific |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 2,2-difluorosuccinate (1.0 eq) in a mixture of glacial acetic acid and water.
-
Hydrolysis: Add concentrated hydrochloric acid (catalytic to stoichiometric amount) to the solution. Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetic acid and water under reduced pressure.
-
Extraction: To the residue, add deionized water and extract the product with several portions of ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated aqueous NaCl solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization.[2][3][4][5][6]
Method B: Base-Catalyzed Hydrolysis (Saponification)
Causality of Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively saponifies the ester to its corresponding carboxylate salt.[7] Using a stoichiometric amount or a slight excess of base ensures complete conversion.
-
Acidification: After saponification, the reaction mixture must be acidified to protonate the dicarboxylate and precipitate the free this compound.
-
Recrystallization: This is a crucial step for purifying the final product, removing any inorganic salts and other impurities.[2][3][4][5][6]
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Diethyl 2,2-difluorosuccinate | - | Synthesized in Part 1 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Ethanol | Reagent Alcohol | Fisher Scientific |
| Deionized Water | - | - |
| Hydrochloric Acid | Concentrated (37%) | Fisher Scientific |
Procedure:
-
Saponification: In a 100 mL round-bottom flask, dissolve diethyl 2,2-difluorosuccinate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.2 eq) in water.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of ice-cold deionized water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or hot water.[2][3][4][5][6]
Figure 3: Experimental workflows for the hydrolysis of diethyl 2,2-difluorosuccinate.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: The purified this compound should exhibit a sharp melting point.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methylene protons (CH₂) due to coupling with the adjacent gem-difluoro group, and a broad singlet for the carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbons, the methylene carbon (split into a triplet by the two fluorine atoms), and the quaternary carbon bearing the fluorine atoms (also appearing as a triplet).
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance for the two equivalent fluorine atoms.
-
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode should show the expected [M-H]⁻ peak for the deprotonated molecule.
Safety Precautions
-
Ethyl bromodifluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Zinc dust is flammable and can react with water to produce flammable hydrogen gas.
-
Vacuum distillation should be performed behind a safety shield.
References
Application Notes & Protocols: 2,2-Difluorosuccinic Acid as a Scaffold for Potent Prolyl Hydroxylase Inhibitors
Introduction: The Strategic Role of Fluorine in Mimicking Metabolic Intermediates
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] The unique attributes of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can enhance metabolic stability, binding affinity, and bioavailability.[3][4] This is particularly relevant in the design of enzyme inhibitors that target metabolic pathways.
One compelling strategy involves the use of fluorinated analogs to mimic natural substrates or co-factors, thereby creating potent and selective competitive inhibitors.[5] Succinic acid and its metabolite, α-ketoglutarate (2-oxoglutarate), are central nodes in cellular metabolism, notably in the citric acid cycle.[6] Enzymes that utilize these dicarboxylates are critical drug targets. 2,2-Difluorosuccinic acid emerges as a highly valuable building block in this context. The gem-difluoro group serves as a bioisostere of the enolate or carbonyl functionalities present in enzymatic transition states or substrates, while significantly increasing the acidity of adjacent protons and resisting metabolic oxidation.
This application note focuses on the use of this compound as a scaffold to create inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), a family of α-ketoglutarate-dependent dioxygenases that are key regulators of the cellular response to hypoxia.[7]
Scientific Background: Targeting the Hypoxic Response
The HIF Prolyl Hydroxylase (PHD) Family
HIF is a heterodimeric transcription factor that orchestrates the expression of numerous genes involved in erythropoiesis, angiogenesis, and glucose metabolism.[3] The stability of the HIF-α subunit is tightly regulated by a family of three PHD isoforms (PHD1, PHD2, and PHD3). In the presence of oxygen, PHDs utilize O₂, Fe(II), and α-ketoglutarate to hydroxylate specific proline residues on HIF-α.[7] This modification targets HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. Under hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate gene expression, including the gene for erythropoietin (EPO).
Therapeutic Rationale for PHD Inhibition
Inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent production of endogenous EPO. This mechanism makes PHD inhibitors a promising new class of oral therapeutics for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[3][7] The design of PHD inhibitors has largely focused on creating structural mimics of the co-substrate, α-ketoglutarate. N-oxalylglycine, a simple amide of oxalic acid and glycine, is a well-established, competitive inhibitor of PHDs. By replacing the oxalate moiety with the more stable 2,2-difluorosuccinate core, we can develop inhibitors with potentially improved stability and cellular potency.
Diagram 1: The Hypoxia-Inducible Factor (HIF) Pathway
Caption: Cellular response to oxygen levels, regulated by HIF Prolyl Hydroxylases (PHDs).
Application Protocol 1: Synthesis of a Representative Inhibitor
This protocol details the synthesis of N-(Carboxymethyl)-2,2-difluorosuccinamic acid (herein referred to as DFSA-Gly ), a representative PHD inhibitor, from this compound.
Rationale
The synthesis follows a robust two-step process. First, this compound is converted to its more reactive cyclic anhydride. This intermediate readily undergoes nucleophilic attack by the amino group of a glycine ester without the need for coupling agents, ensuring a clean reaction. The final step is a simple saponification to yield the target diacid, which is the functional form for inhibiting the enzyme by mimicking the dicarboxylate structure of α-ketoglutarate.
References
- 1. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. HIF-PHD inhibitor regulates the function of group2 innate lymphoid cells and polarization of M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluorosuccinic Acid
Welcome to the Technical Support Center for the synthesis of 2,2-difluorosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to equip you with the expertise to navigate potential pitfalls and optimize your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a valuable synthon in medicinal chemistry and materials science. Its synthesis, while achievable, presents several challenges that can impact yield and purity. The most common and well-documented laboratory-scale synthesis involves the oxidative cleavage of 1-chloro-2,3,3-trifluorocyclobutene with potassium permanganate (KMnO₄).[1][2] This guide will primarily focus on troubleshooting this widely used method, while also addressing potential issues in alternative synthetic strategies.
Troubleshooting Guide: The Permanganate Oxidation Route
This section addresses common problems encountered during the synthesis of this compound via the oxidation of 1-chloro-2,3,3-trifluorocyclobutene.
Problem 1: Low Yield of this compound
Question: My reaction has a significantly lower yield than the reported 79-84%.[1] What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to several critical parameters. Below is a systematic approach to troubleshooting this issue.
-
Inadequate Temperature Control: The oxidation of 1-chloro-2,3,3-trifluorocyclobutene with KMnO₄ is an exothermic reaction.[3] Maintaining the reaction temperature between 15-20°C is crucial.[1]
-
Causality: Higher temperatures can lead to over-oxidation of the desired product, breaking the carbon-carbon backbone and forming smaller, undesired byproducts.[4][5] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Solution: Use an ice-salt bath to efficiently dissipate the heat generated during the addition of the fluoroalkene. Monitor the internal temperature of the reaction mixture closely with a thermometer and adjust the addition rate to maintain the target temperature range.
-
-
Incorrect Stoichiometry or Reagent Quality: The molar ratios of the reactants are critical for maximizing the yield.
-
Causality: An excess of KMnO₄ can promote over-oxidation, while an insufficient amount will lead to incomplete conversion of the starting material. The quality of the starting fluoroalkene is also important; impurities can interfere with the reaction.
-
Solution: Ensure accurate measurement of all reagents. The established protocol suggests using approximately 1.33 moles of KMnO₄ per mole of 1-chloro-2,3,3-trifluorocyclobutene.[1] Use freshly distilled or high-purity starting materials.
-
-
Inefficient Extraction: The workup and extraction process is critical for isolating the product.
-
Causality: this compound is water-soluble, and multiple extractions are necessary to efficiently transfer it to the organic phase.[6]
-
Solution: The Organic Syntheses procedure recommends four extractions with ether.[1] Ensure vigorous mixing during each extraction to maximize the partitioning of the product into the organic layer. Using a continuous liquid-liquid extractor can also be beneficial for maximizing recovery.
-
| Parameter | Recommended Condition | Potential Problem if Deviated |
| Temperature | 15-20°C | >20°C: Over-oxidation, lower yield<15°C: Incomplete reaction |
| KMnO₄:Substrate Ratio | ~1.33:1 molar ratio | Excess KMnO₄: Byproduct formationInsufficient KMnO₄: Low conversion |
| Extraction | 4x with ether | Fewer extractions: Incomplete product recovery |
Problem 2: Difficulty in Purifying the Product
Question: I am having trouble obtaining pure this compound. The final product is contaminated, often with a brownish tint. What are the likely impurities and how can I remove them?
Answer: Purification challenges in this synthesis often stem from the inorganic byproduct, manganese dioxide (MnO₂), and potential organic side products.
-
Contamination with Manganese Dioxide: The reduction of permanganate results in the formation of a fine brown precipitate of MnO₂.
-
Causality: If not completely removed, this solid will contaminate the final product. Its fine particulate nature can make filtration challenging.
-
Solution: Thorough filtration is key. The use of a filter aid such as Celite® can significantly improve the removal of fine MnO₂ particles. After filtration, the filtrate should be a clear, colorless to pale yellow solution. Washing the MnO₂ cake with water is also important to recover any adsorbed product.[1] For stubborn colloidal suspensions of MnO₂, adding a small amount of a reducing agent like oxalic acid or sulfur dioxide to the acidified workup can help dissolve the MnO₂ by reducing it to the more soluble Mn²⁺ salts.[5]
-
-
Organic Impurities from Side Reactions: As mentioned, over-oxidation can lead to a mixture of smaller carboxylic acids.
-
Causality: These byproducts can be difficult to separate from the desired product due to similar solubilities.
-
Solution: The most effective way to minimize these impurities is to prevent their formation by strictly controlling the reaction temperature.[7] Recrystallization of the final product from a suitable solvent, such as nitromethane, is an effective purification step to remove residual impurities.[1]
-
Problem 3: Potential for Decarboxylation
Question: I suspect my product is decarboxylating upon heating. Is this a common issue?
Answer: Yes, decarboxylation can be a concern, especially at elevated temperatures.
-
Causality: this compound, being a substituted malonic acid derivative, is susceptible to losing one of its carboxyl groups as carbon dioxide upon heating, which would result in the formation of 2,2-difluoropropionic acid.[8]
-
Solution: Avoid excessive heating during the workup and purification steps. When concentrating the ether extract, use a rotary evaporator at a moderate temperature. During recrystallization, avoid prolonged heating of the solution.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable, peer-reviewed source.[1]
Materials:
-
1-Chloro-2,3,3-trifluorocyclobutene
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitromethane
Procedure:
-
In a 3-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 80 g (2 moles) of NaOH in 2 L of water.
-
Add 158 g (1 mole) of KMnO₄ to the NaOH solution.
-
Cool the mixture to 15–20°C using an ice-salt bath.
-
While maintaining the temperature at 15–20°C and stirring vigorously, add 107 g (0.75 mole) of 1-chloro-2,3,3-trifluorocyclobutene dropwise over 1 hour.
-
Continue stirring at this temperature for an additional 2 hours.
-
Remove the manganese dioxide by filtration and wash the filter cake with three 300-mL portions of water.
-
Combine the filtrate and washings and concentrate the volume to 500 mL by evaporation on a steam bath.
-
Cool the solution and slowly add 85 mL of concentrated H₂SO₄ with stirring.
-
Extract the cold solution with four 250-mL portions of ether.
-
Dry the combined ether extracts with 30 g of anhydrous MgSO₄.
-
Filter to remove the drying agent and concentrate the ether to yield 91–97 g (79–84%) of crude this compound.
-
Recrystallize the crude product from hot nitromethane (1.25 mL per gram of acid), cooling to 3°C to induce crystallization.
-
Collect the crystals by suction filtration and rinse with cold nitromethane.
Visualization of the Synthetic Workflow
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Frontiers | Biosynthetic Pathway and Metabolic Engineering of Succinic Acid [frontiersin.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Lowering temperature to increase chemical oxidation efficiency: the effect of temperature on permanganate oxidation rates of five types of well defined organic matter, two natural soils, and three pure phase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluorosuccinic Acid
Welcome to the technical support center for the synthesis and optimization of 2,2-difluorosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with fluorinated molecules. The introduction of fluorine can significantly alter the properties of a molecule, enhancing its pharmacokinetic profile, binding affinity, and metabolic stability.[1][2][3] However, the synthesis of such compounds, particularly gem-difluoro compounds like this compound, presents unique challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, primarily focusing on the Reformatsky reaction, a common and effective method for creating the α,α-difluoro-β-hydroxy ester precursor.[4][5]
Troubleshooting Guide: The Reformatsky-Based Synthesis
The synthesis of this compound often proceeds via a multi-step process, beginning with a Reformatsky reaction between an α-haloester (ethyl bromodifluoroacetate), a carbonyl compound (a glyoxylate derivative), and zinc, followed by hydrolysis. This section addresses common issues encountered during this key synthetic sequence.
Core Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Materials
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted ethyl bromodifluoroacetate and/or the carbonyl compound.
-
The reaction mixture does not exhibit the expected color change or exotherm.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Inactive Zinc | The Reformatsky reaction relies on the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester.[4] This requires a highly active zinc surface, which can be passivated by a layer of zinc oxide. | 1. Zinc Activation: Activate the zinc powder immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Alternatively, treatment with I₂ or TMSCl can be effective.[6] 2. Choice of Zinc: Use high-purity, fine zinc dust to maximize surface area. |
| Presence of Moisture | Organozinc reagents are highly sensitive to moisture. Water will protonate the Reformatsky reagent, quenching it before it can react with the carbonyl compound. | 1. Solvent & Reagent Purity: Use anhydrous solvents. THF, a common solvent for this reaction, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup. |
| Low Reaction Temperature | While some reactions require cooling to control exotherms, the initial formation of the organozinc reagent may have a slight activation energy barrier. | 1. Initiation: Gentle warming (e.g., with a heat gun) of a small portion of the reaction mixture can sometimes initiate the reaction. Once initiated, the reaction is often self-sustaining. 2. Temperature Monitoring: Monitor the internal reaction temperature. A slight exotherm is a good indicator that the reaction has started. |
Problem 2: Formation of Significant Byproducts
Symptoms:
-
Complex TLC or NMR spectra of the crude product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting & Optimization Steps |
| Self-Condensation of the Reformatsky Reagent | The organozinc reagent can react with another molecule of the starting α-haloester, leading to dimerized products. | 1. Slow Addition: Add the ethyl bromodifluoroacetate slowly to the suspension of zinc and the carbonyl compound. This maintains a low concentration of the organozinc reagent, favoring the reaction with the more electrophilic carbonyl. 2. Temperature Control: Run the reaction at a controlled temperature. While initiation may require gentle warming, maintaining a moderate temperature (e.g., 0 °C to room temperature) can minimize side reactions. |
| Enolization of the Carbonyl Compound | If the carbonyl compound has acidic α-protons, the organozinc reagent can act as a base, leading to enolization and subsequent side reactions instead of the desired nucleophilic addition. | 1. Choice of Carbonyl: If possible, use a carbonyl compound without α-protons (e.g., ethyl glyoxylate). 2. Additives: The presence of Lewis acids can sometimes enhance the electrophilicity of the carbonyl, promoting the desired addition over enolization. |
| Over-reduction | In some cases, particularly with iridium-catalyzed reductive Reformatsky reactions, over-reduction of the amide or lactam can occur.[7][8] | 1. Stoichiometry: Carefully control the stoichiometry of the reducing agent (e.g., TMDS).[7][8] 2. Catalyst Loading: Optimize the catalyst loading to favor the desired transformation.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Reformatsky reaction in this synthesis?
A1: Tetrahydrofuran (THF) is generally the solvent of choice for this reaction.[6] Its ability to solvate the organozinc intermediate is crucial for the reaction to proceed efficiently. It's imperative that the THF is anhydrous, as any moisture will quench the reaction.
Q2: My final this compound product is difficult to purify. What are some common impurities and how can I remove them?
A2: Common impurities include unhydrolyzed ester intermediates, zinc salts, and any byproducts from the Reformatsky reaction.
-
Zinc Salts: These are typically removed during the aqueous workup. A wash with a dilute acid (e.g., 1M HCl) followed by a brine wash should effectively remove most inorganic salts.
-
Organic Impurities: Recrystallization is often the most effective method for purifying the final dicarboxylic acid. A solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Water or a mixed solvent system like ethanol/water can be effective. If recrystallization fails, column chromatography on silica gel may be necessary, although the high polarity of the dicarboxylic acid can make this challenging.
Q3: Are there any specific safety precautions I should take when working with ethyl bromodifluoroacetate?
A3: Yes, ethyl bromodifluoroacetate is a hazardous chemical and should be handled with care in a well-ventilated fume hood.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: It is corrosive and can cause burns upon contact with skin and eyes.[9] Avoid inhalation of vapors.[12]
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture.[13]
-
In case of fire: Use CO₂, dry chemical, or foam to extinguish.[9]
Q4: Can I monitor the progress of the hydrolysis step?
A4: Yes, the hydrolysis of the diethyl ester to the dicarboxylic acid can be monitored by Thin Layer Chromatography (TLC). The dicarboxylic acid is significantly more polar than the starting ester. You should see the spot corresponding to the ester disappear and a new, lower Rf spot corresponding to the acid appear. A suitable solvent system for TLC would be a polar mixture, such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and give a well-defined spot.
Q5: I'm considering using a different fluorinating agent. What are my options?
A5: While this guide focuses on a building block approach using ethyl bromodifluoroacetate, direct fluorination strategies exist for other substrates. These can be broadly categorized into nucleophilic and electrophilic fluorination.[3]
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor are powerful and versatile for fluorinating electron-rich substrates.[14] However, their reactivity can be influenced by the reaction media and the presence of a base.[14]
-
Nucleophilic Fluorinating Agents: Anhydrous fluoride salts are used in nucleophilic aromatic substitution (SNAr) reactions but are highly sensitive to moisture.[14]
The choice of fluorinating agent is highly dependent on the specific substrate and the desired transformation. For the synthesis of this compound, the Reformatsky approach using a pre-fluorinated building block is a robust and reliable method.
Experimental Protocols
Protocol 1: Zinc Activation
-
Weigh the required amount of zinc dust into a round-bottom flask equipped with a magnetic stir bar.
-
Add 1M HCl and stir for 5-10 minutes.
-
Decant the HCl and wash the zinc with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x).
-
After the final wash, carefully decant the ether and dry the zinc powder under high vacuum with gentle heating.
-
Use the activated zinc immediately.
Protocol 2: General Procedure for the Reformatsky Reaction and Hydrolysis
Caption: Step-by-step experimental workflow.
-
To a three-necked, oven-dried round-bottom flask under a nitrogen atmosphere, add activated zinc dust and the carbonyl compound (e.g., ethyl glyoxylate).
-
Add anhydrous THF via syringe.
-
Prepare a solution of ethyl bromodifluoroacetate in anhydrous THF in a dropping funnel.
-
Add the ethyl bromodifluoroacetate solution dropwise to the stirred suspension. Maintain the reaction temperature as needed (e.g., with a water bath).
-
After the addition is complete, allow the reaction to stir at room temperature until completion is confirmed by TLC.
-
Cool the reaction mixture in an ice bath and quench by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude difluoro-β-hydroxy ester.
-
To the crude ester, add a solution of NaOH or KOH in water/ethanol.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Once complete, cool the mixture, remove the organic solvent under reduced pressure, and acidify the remaining aqueous solution with concentrated HCl until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude this compound.
-
Purify the crude product by recrystallization.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 5. Review on the asymmetric difluoro-Reformatsky reaction highlighted as “very important paper” [chemie.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. spectrumrx.com [spectrumrx.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2,2-Difluorosuccinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-difluorosuccinic acid. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during its synthesis and subsequent reactions. By understanding the underlying chemical principles, you can minimize byproduct formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete Starting Material Conversion or Low Yield During Synthesis
Question: I am following a literature procedure for the synthesis of this compound, but I'm observing a low yield and significant amounts of unreacted starting material. What are the likely causes and how can I improve my conversion?
Answer:
Low conversion in the synthesis of this compound often points to issues with the reaction conditions or reagent quality. A common synthetic route involves the oxidation of a fluorinated precursor.[1] Let's break down the potential culprits:
-
Oxidizing Agent Potency: The strength and stoichiometry of the oxidizing agent, such as potassium permanganate, are critical. Ensure your oxidizing agent is fresh and has been stored under appropriate conditions to prevent degradation. It is advisable to perform a titration to determine the exact concentration of your oxidant solution before use.
-
Reaction Temperature: The oxidation reaction is typically temperature-sensitive. Maintaining a consistent and optimal temperature throughout the addition of reactants is crucial for achieving high yields.[1] Use a reliable temperature probe and a well-controlled cooling bath to prevent temperature fluctuations that could either slow down the reaction or lead to unwanted side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. For instance, in syntheses starting from 1-chloro-2,3,3-trifluorocyclobutene, ensure it is sufficiently pure before proceeding with the oxidation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Identification of an Unexpected Byproduct - Possible Decarboxylation
Question: After my reaction, I've isolated my product but analytical data (NMR, MS) suggests the presence of a significant impurity. The mass spectrum shows a loss of 44 amu. Could this be a decarboxylation byproduct?
Answer:
Yes, the loss of 44 atomic mass units strongly suggests the decarboxylation of this compound to form 2,2-difluoropropanoic acid. Dicarboxylic acids, especially those with electron-withdrawing groups like fluorine on the alpha-carbon, can be susceptible to decarboxylation, particularly at elevated temperatures.[2][3]
Mechanism of Decarboxylation: The presence of the gem-difluoro group enhances the acidity of the alpha-proton and can stabilize the resulting carbanion intermediate, facilitating the loss of carbon dioxide.
Analytical Confirmation:
| Technique | Expected Observation for 2,2-Difluoropropanoic Acid |
| ¹H NMR | Appearance of a new triplet-quartet signal for the CH group and a triplet for the CH₃ group. |
| ¹⁹F NMR | A single resonance, likely a quartet, due to coupling with the adjacent protons. |
| Mass Spec | A molecular ion peak corresponding to the mass of 2,2-difluoropropanoic acid (C₃H₄F₂O₂). |
| FT-IR | Continued presence of a broad O-H stretch and a C=O stretch, characteristic of a carboxylic acid. |
Prevention and Mitigation:
-
Temperature Control: Avoid excessive heating during reaction workup and purification steps. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
pH Control: Decarboxylation can be influenced by pH. Maintaining a neutral or slightly acidic pH during workup can sometimes suppress this side reaction.
Issue 3: Formation of Anhydride Byproducts
Question: I am attempting to perform a reaction with this compound in the presence of a dehydrating agent, and I'm isolating a neutral compound that I suspect is the corresponding anhydride. How can I confirm this and prevent its formation if it's not the desired product?
Answer:
The formation of 2,2-difluorosuccinic anhydride is a common reaction when this compound is treated with dehydrating agents like trifluoroacetic anhydride or heated.[4][5]
Confirmation of Anhydride Formation:
-
FT-IR Spectroscopy: The most definitive method. Look for the characteristic symmetric and asymmetric C=O stretches of a cyclic anhydride, typically found around 1860 cm⁻¹ and 1780 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent.
-
¹³C NMR Spectroscopy: The carbonyl carbons of the anhydride will have a distinct chemical shift compared to the carboxylic acid.
-
Solubility: The anhydride will be less polar and likely more soluble in nonpolar organic solvents compared to the diacid.
Preventing Unwanted Anhydride Formation:
-
Choice of Reagents: If anhydride formation is undesirable, avoid strong dehydrating agents. If a reaction requires the activation of a carboxylic acid group, consider using coupling agents that are less prone to forming the anhydride, such as carbodiimides.[6]
-
Reaction Conditions: Control the reaction temperature. Anhydride formation is often favored at higher temperatures.
Reaction Scheme: Anhydride Formation
Caption: Formation of 2,2-difluorosuccinic anhydride.
Issue 4: Byproducts from Incomplete or Over-Oxidation in Synthesis
Question: My synthesis of this compound from a cyclic precursor seems to be producing a mixture of products. What are the possible incomplete or over-oxidation byproducts I should be looking for?
Answer:
When synthesizing this compound via oxidative cleavage of a cyclic precursor, both incomplete and over-oxidation can lead to a range of byproducts.[1]
Potential Byproducts:
-
Incomplete Oxidation Products: Shorter-chain dicarboxylic acids or aldehydes may be present if the oxidation is not carried to completion. For example, you might observe fluorinated malonic or oxalic acid derivatives.
-
Over-Oxidation Products: Harsh oxidation conditions can lead to the cleavage of C-C bonds, resulting in the formation of smaller molecules like carbon dioxide and simpler carboxylic acids.
-
Side-Chain Halogenation: If halogenated solvents or reagents are used, there is a possibility of unwanted side-chain halogenation under certain conditions.
Troubleshooting and Characterization:
-
Chromatographic Analysis: Techniques like GC-MS or LC-MS are invaluable for separating and identifying components in a complex mixture.[7]
-
Spectroscopic Analysis: Detailed analysis of NMR (¹H, ¹³C, ¹⁹F) and IR spectra of the crude product mixture can provide structural information about the impurities.
-
Reaction Condition Optimization: To minimize these byproducts, carefully control the stoichiometry of the oxidizing agent, the reaction temperature, and the reaction time. A milder oxidizing agent might be necessary if over-oxidation is a persistent issue.
Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent will depend on the solubility of the sample.
-
Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be necessary for less soluble samples.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Acquire the ¹H NMR spectrum using appropriate parameters for the instrument.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 665-31-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jackwestin.com [jackwestin.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safe handling and storage procedures for 2,2-Difluorosuccinic acid
<_ _>
Welcome to the technical support center for 2,2-Difluorosuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. The following information is curated to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and experimental success.
I. Core Chemical Properties & Hazards
This compound (CAS No. 665-31-6) is a fluorinated organic compound with the molecular formula C4H4F2O4.[1][2] Understanding its fundamental properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Weight | 154.07 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility | Soluble in water | [5][6] |
| Melting Point | 144-145 °C | [6] |
| Boiling Point | 227.5±35.0 °C at 760 mmHg | [6] |
| Flash Point | 91.4±25.9 °C | [6] |
The primary hazard associated with this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage.[5][7] In some classifications, it is also noted to cause serious eye irritation.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the immediate first aid measures in case of accidental exposure?
A1: Immediate and thorough action is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][9]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[9][10]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[10][11] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or chemical-resistant suit should be worn to protect the skin.[9][12] For large quantities or in situations with a high risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[6][8] If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator with appropriate cartridges for organic acids should be used.[9][10]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]
-
Temperature: Store in a cool place.[5]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[5][13] Storing incompatible chemicals together can lead to hazardous reactions, such as the release of toxic gases or fires.[14]
-
Moisture: Protect from moisture.[8] Some sources recommend storing under an inert gas.[8]
Q4: How should I properly dispose of this compound waste?
A4: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Labeling: All waste containers must be clearly labeled with the contents.
-
Segregation: Do not mix this compound waste with other incompatible waste streams, particularly bases or strong oxidizing agents.[15]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[8] Never dispose of this chemical down the drain.
III. Troubleshooting Guide
This section provides solutions to specific issues that may arise during experiments involving this compound.
Problem 1: I observe discoloration or degradation of the solid this compound in its storage container.
-
Potential Cause: This could be due to improper storage, such as exposure to moisture, light, or incompatible materials. The chemical is known to be sensitive to moisture.[8]
-
Solution:
-
Immediately move the container to a desiccator to remove any absorbed moisture.
-
Review your storage conditions. Ensure the container is tightly sealed and stored in a cool, dry, and dark place, away from incompatible substances.[5][8]
-
If the degradation is significant, it is recommended to dispose of the material according to proper hazardous waste procedures, as its purity and reactivity may be compromised.[16]
-
Problem 2: I'm experiencing difficulty achieving complete dissolution of this compound in water.
-
Potential Cause: While it is soluble in water, the rate of dissolution can be affected by temperature and particle size.[5][6]
-
Solution:
-
Gently warm the solution. A slight increase in temperature can significantly improve the dissolution rate.
-
Use a magnetic stirrer to provide continuous agitation.
-
If the solid is in large crystals, gently grinding it to a finer powder (in a well-ventilated area with appropriate PPE) will increase the surface area and speed up dissolution.
-
Problem 3: During a reaction, I notice the release of fumes or a vigorous, unexpected reaction.
-
Potential Cause: This is a strong indicator of an incompatibility issue or a thermal decomposition event. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Thermal decomposition can also occur at elevated temperatures, potentially releasing hazardous fumes.[17][18]
-
Solution:
-
Immediate Safety: If it is safe to do so, remove the heat source. If the reaction is uncontrollable, evacuate the area and activate the emergency alarm.
-
Review Reaction Scheme: Carefully re-examine all reagents and conditions. Ensure that no incompatible materials were accidentally introduced.
-
Temperature Control: For future experiments, ensure precise temperature control and consider conducting the reaction at a lower temperature initially to gauge its reactivity.
-
IV. Emergency Procedures: Spill and Leak Response
A swift and correct response to a spill is crucial to prevent exposure and environmental contamination.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE, including a lab coat, gloves, and eye protection.[12][19]
-
Containment: Use a spill control material to dike the spill and prevent it from spreading.[20]
-
Neutralization: Slowly apply an acid neutralizer (such as sodium bicarbonate or a commercial acid spill kit) from the perimeter of the spill inward.[21][22]
-
Absorption: Once the acid is neutralized (check with pH paper), absorb the material with an inert absorbent like vermiculite or sand.[23]
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.[24]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label and dispose of all contaminated materials as hazardous waste.[15]
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean Up: A major spill requires specialized equipment and training to handle safely. Await the arrival of trained emergency responders.
V. Visual Workflow for Spill Response
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
VI. References
-
Thermo Fisher Scientific. (n.d.). This compound, 94%. Retrieved from Fishersci.com. --INVALID-LINK--
-
TCI Chemicals. (2024). Safety Data Sheet: Difluoroacetic Acid. --INVALID-LINK--
-
ECHEMI. (n.d.). Buy this compound Different Grade from Amitychem. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. --INVALID-LINK--
-
Synquest Labs. (n.d.). 2,2-Difluoroacetic acid Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (2023). Safety Data Sheet. --INVALID-LINK--
-
Chemical Label. (n.d.). Warning this compound. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69581, this compound. Retrieved from PubChem. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Safety Data Sheet. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. --INVALID-LINK--
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. --INVALID-LINK--
-
University of British Columbia. (n.d.). General Chemical Spill Procedures. --INVALID-LINK--
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. --INVALID-LINK--
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. --INVALID-LINK--
-
Clarkson University. (n.d.). Chemical Spill Procedures. --INVALID-LINK--
-
University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. --INVALID-LINK--
-
University of Guelph. (n.d.). Direction and the proper response procedure for a chemical spill. --INVALID-LINK--
-
J&K Scientific LLC. (2021). Chemical spill cleanup procedures. --INVALID-LINK--
-
Commandeur, J. N., Stijntjes, G. J., Wijngaard, J., & Vermeulen, N. P. (1991). Nephrotoxicity of mercapturic acids of three structurally related 2,2-difluoroethylenes in the rat. Indications for different bioactivation mechanisms. Biochemical pharmacology, 42(1), 31–38. --INVALID-LINK--
-
Wu, Y., Lu, Y., Liu, J., & Liu, J. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental science & technology, 57(16), 6449–6458. --INVALID-LINK--
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. --INVALID-LINK--
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. --INVALID-LINK--
-
Sim, W. J., Lee, J. W., Lee, J. E., & Kim, Y. B. (2020). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental science & technology, 54(7), 4158–4168. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 94%. --INVALID-LINK--
-
Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. --INVALID-LINK--
-
University of California, Santa Cruz. (n.d.). Incompatible Chemicals. Risk Management and Safety. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid 97. --INVALID-LINK--
-
WorkSafe. (n.d.). Incompatible substances: chemicals which must not be stored together. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules (Basel, Switzerland), 28(13), 5088. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 94%. --INVALID-LINK--
-
Yorlab. (n.d.). This compound,97%,5G. --INVALID-LINK--
References
- 1. This compound, 94% | Fisher Scientific [fishersci.ca]
- 2. This compound, 94% | Fisher Scientific [fishersci.ca]
- 3. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chemical-label.com [chemical-label.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. leelinework.com [leelinework.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. worksafe.govt.nz [worksafe.govt.nz]
- 14. epa.gov [epa.gov]
- 15. nipissingu.ca [nipissingu.ca]
- 16. ethz.ch [ethz.ch]
- 17. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. ehs.utk.edu [ehs.utk.edu]
- 24. uoguelph.ca [uoguelph.ca]
Technical Support Center: Overcoming Low Yields in 2,2-Difluorosuccinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2,2-difluorosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important fluorinated building block. Here, we will delve into common problems, their underlying causes, and provide practical, field-tested solutions to optimize your synthetic protocols.
I. Troubleshooting Guide: Diagnosis and Resolution of Low Yields
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of this compound.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common hurdle in fluorination reactions. The root cause often lies in the reaction conditions or the quality of the reagents. Let's break down the potential issues and their solutions.
A. Inadequate Fluorinating Agent Activity
-
The Problem: The chosen fluorinating agent may not be reactive enough under your current conditions, or it may have degraded due to improper handling or storage.
-
The Solution:
-
Reagent Selection: For the synthesis of gem-difluoro compounds, direct fluorination can be challenging. A more common and often higher-yielding approach involves the use of a difluorocarbene reagent or a precursor. For instance, methods utilizing reagents like potassium 2-bromo-2,2-difluoroacetate can be effective.[1]
-
Reagent Quality: Ensure your fluorinating agent is of high purity and has been stored under anhydrous conditions. Some reagents are hygroscopic and lose reactivity upon exposure to moisture.[2] Storing reagents in a desiccator or a glovebox is recommended.[1]
-
B. Sub-optimal Reaction Temperature
-
The Problem: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition of reactants or products.[2]
-
The Solution:
-
Gradual Temperature Increase: If you suspect the temperature is too low, incrementally increase the reaction temperature and monitor the progress by TLC or GC-MS. Some fluorination reactions require moderately elevated temperatures to achieve a reasonable rate.[2] For example, certain copper-catalyzed fluorinations benefit from heating.[2]
-
Controlled Heating: Utilize an oil bath or a heating mantle with a temperature controller to maintain a stable and uniform temperature.[1]
-
C. Inappropriate Solvent Choice
-
The Problem: The solvent plays a crucial role in solubilizing reactants, mediating reactivity, and stabilizing intermediates. An unsuitable solvent can hinder the reaction.
-
The Solution:
-
Solvent Screening: If feasible, screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile and DMF are commonly used in fluorination reactions.[1][2] Always verify the compatibility of your fluorinating agent with the chosen solvent, as some combinations can be hazardous.[2][3] For instance, electrophilic reagents like Selectfluor can react exothermically with solvents like DMF.[3]
-
Question 2: I'm observing the formation of multiple products and significant side reactions. How can I improve the selectivity and yield of this compound?
Answer:
The formation of byproducts is a clear indicator of competing reaction pathways. Improving selectivity requires a careful examination of your reaction parameters.
A. Competing Reaction Pathways
-
The Problem: In many synthetic routes to α,α-difluoro carboxylic acids, side reactions such as elimination, rearrangement, or reaction with the solvent can significantly reduce the yield of the desired product.
-
The Solution:
-
Mechanism-Specific Adjustments: Understand the mechanism of your reaction to anticipate and mitigate side reactions. For instance, in reactions involving difluorocarbene, controlling its generation and subsequent reaction is key.
-
Protecting Groups: If your starting material has other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.
-
B. Issues with Stoichiometry and Reagent Addition
-
The Problem: Incorrect stoichiometry or the method of reagent addition can lead to the formation of byproducts. For example, a localized excess of a highly reactive reagent can promote side reactions.
-
The Solution:
-
Controlled Addition: For highly exothermic or fast reactions, adding one of the key reagents dropwise or via a syringe pump can help maintain a low concentration of the reactive species and improve selectivity. A controlled, dropwise addition of potassium 2-bromo-2,2-difluoroacetate has been shown to be beneficial in controlling the rate of decarboxylation in related syntheses.[1]
-
Optimize Stoichiometry: Carefully optimize the molar ratios of your reactants and catalysts.
-
Question 3: My reaction seems to have worked, but I'm losing a significant amount of product during the workup and purification steps. What are the best practices for isolating this compound?
Answer:
Product loss during isolation is a frustrating yet common issue. This compound's properties, such as its solubility in water, require specific handling procedures.[4]
A. Inefficient Extraction
-
The Problem: this compound is a diacid and can be highly soluble in aqueous solutions, especially at neutral or basic pH. This can lead to poor recovery during standard liquid-liquid extractions.[4]
-
The Solution:
-
Acidification: Before extraction with an organic solvent, ensure the aqueous layer is sufficiently acidified (pH < 2) to protonate the carboxylate groups, thereby reducing the compound's water solubility. Concentrated sulfuric acid is often used for this purpose.[5]
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ether) to maximize the recovery of the product from the aqueous phase.[5]
-
Brine Wash: Washing the combined organic extracts with brine can help to remove dissolved water and some water-soluble impurities.
-
B. Sub-optimal Purification Technique
-
The Problem: The crude product may contain impurities that are difficult to separate by standard methods, leading to a lower final yield of pure product.
-
The Solution:
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, dissolving the crude product in a hot solvent like nitromethane and then cooling to induce crystallization can yield a highly pure product.[5]
-
Solvent Choice for Recrystallization: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-yielding synthesis method for this compound?
A common and effective method involves the oxidation of a fluorinated cyclobutene precursor. Specifically, 1-chloro-2,3,3-trifluorocyclobutene can be oxidized with potassium permanganate in an aqueous sodium hydroxide solution.[5] After a series of workup steps including filtration, concentration, acidification, and extraction, this compound can be obtained in good yields (79-84%).[5]
Q2: What are the key physical properties of this compound that I should be aware of?
This compound is a solid with a melting point of 144-145 °C.[6] It is soluble in water.[4] Its molecular formula is C4H4F2O4, and its molecular weight is 154.07 g/mol .[7][8]
Q3: What are the primary safety precautions I should take when working with fluorinating agents and synthesizing this compound?
Fluorination reactions can be hazardous. Many fluorinating agents are toxic, corrosive, and can react violently with water or other common laboratory chemicals.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be aware of the specific hazards of the reagents you are using by consulting their Safety Data Sheets (SDS). Some fluorinating agents can react exothermically with certain solvents, so careful selection and addition are crucial.[3]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 1-Chloro-2,3,3-trifluorocyclobutene[5]
Materials:
-
1-Chloro-2,3,3-trifluorocyclobutene
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO4)
-
Concentrated sulfuric acid (H2SO4)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitromethane
Procedure:
-
In a 3-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 80 g (2 moles) of sodium hydroxide in 2 liters of water.
-
Add 158 g (1 mole) of potassium permanganate to the solution.
-
Cool the mixture to 15–20 °C using an ice-salt bath.
-
While maintaining the temperature at 15–20 °C, add 107 g (0.75 mole) of 1-chloro-2,3,3-trifluorocyclobutene through the dropping funnel over 1 hour with stirring.
-
Continue stirring the solution for an additional 2 hours at this temperature.
-
Remove the manganese dioxide by filtration and rinse the filter cake with three 300-ml portions of water.
-
Combine the filtrate and washings and concentrate the volume to 500 ml by evaporation on a steam bath.
-
Cool the solution and slowly add 85 ml of concentrated sulfuric acid with stirring.
-
Extract the cold solution with four 250-ml portions of ether.
-
Dry the combined ether extracts by agitating for 5 minutes with 30 g of anhydrous magnesium sulfate.
-
Filter off the drying agent and rinse it with ether.
-
Combine the filtrate and ether washings and concentrate to yield 91–97 g (79–84%) of crude this compound.
Protocol 2: Purification of this compound by Recrystallization[5]
Procedure:
-
Dissolve the crude this compound in hot nitromethane (1.25 ml per gram of acid).
-
If the solution is not clear, filter it through a layer of filter aid.
-
Cool the solution to 3 °C to induce crystallization.
-
Collect the crystals by suction filtration.
-
Rinse the crystals with 30 ml of cold nitromethane.
-
Dry the purified crystals.
IV. Visual Troubleshooting and Workflow
Diagram 1: Troubleshooting Low Conversion in this compound Synthesis
Caption: A flowchart for diagnosing and resolving low conversion issues.
Diagram 2: Workflow for Synthesis and Purification of this compound
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound, 94% | Fisher Scientific [fishersci.ca]
- 8. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enolate Alkylation of 2,2-Difluorosuccinic Acid Derivatives
Welcome to the technical support center for the enolate alkylation of 2,2-difluorosuccinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during this synthetically valuable transformation. The introduction of alkyl groups to the 2,2-difluorosuccinate scaffold is a critical step in the synthesis of various fluorinated molecules, including precursors to α,α-difluoro-γ-butyrolactones, which are important motifs in medicinal chemistry. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting low to no conversion of my 2,2-difluorosuccinate starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in the alkylation of 2,2-difluorosuccinates typically points to incomplete enolate formation. The α-protons of the succinate are acidic, but efficient deprotonation is crucial for the reaction to proceed.
Root Causes and Solutions:
-
Insufficiently Strong Base: While the α-protons are activated by two adjacent carbonyl groups, the electron-withdrawing fluorine atoms can influence the acidity and the stability of the resulting enolate. Weaker bases like sodium ethoxide may not lead to complete enolate formation, resulting in a low concentration of the active nucleophile and unreacted starting material.[1]
-
Base Degradation or Impurity: LDA is highly sensitive to moisture and air. Improperly prepared or handled LDA will be less effective.
-
Solution: Use freshly prepared LDA or a high-quality commercial solution. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
Incorrect Stoichiometry of Base: Using a sub-stoichiometric amount of base will naturally lead to incomplete conversion.
-
Solution: Use at least one full equivalent of LDA. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to account for any trace impurities that may consume the base.
-
Experimental Protocol for Enolate Formation:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ.
-
After stirring for 30 minutes, slowly add a solution of your 2,2-difluorosuccinate ester in anhydrous THF to the LDA solution.
-
Maintain the temperature at -78 °C and stir for 30-60 minutes to ensure complete enolate formation before adding the electrophile.
Q2: My reaction is producing a significant amount of side products. What are the common side reactions and how can I suppress them?
A2: Side product formation is a common issue in enolate alkylation. For 2,2-difluorosuccinates, the primary concerns are O-alkylation, dialkylation, and elimination reactions.
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation, desired) or the oxygen atom (O-alkylation, undesired).[3]
-
Controlling Factors: The counterion and solvent play a crucial role. A lithium counterion (from LDA) in a solvent like THF will favor C-alkylation due to the covalent character of the Li-O bond, which reduces the nucleophilicity of the oxygen.[4]
-
Solution: The use of LDA in THF is generally effective at promoting C-alkylation. Avoid highly polar aprotic solvents like HMPA or DMPU in large quantities unless necessary for solubility, as they can promote O-alkylation.
-
-
Dialkylation: The monoalkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time.
-
Solution: To favor mono-alkylation, slowly add the electrophile to the pre-formed enolate at low temperature (-78 °C). This ensures that the electrophile reacts with the enolate as it is added, keeping the concentration of the monoalkylated product low until the electrophile is consumed. Use a stoichiometric amount of the alkylating agent (1.0 equivalent).
-
-
Elimination (E2) Reactions: This is a competing pathway, especially with secondary or bulky alkyl halides.[5][6] The enolate can act as a base and abstract a proton from the β-carbon of the alkyl halide, leading to an alkene.
Troubleshooting Flowchart for Side Reactions:
Caption: Decision tree for troubleshooting common side reactions.
Q3: I am attempting an intramolecular alkylation to form an α,α-difluoro-γ-butyrolactone, but the cyclization is not efficient. How can I promote the desired ring formation?
A3: The synthesis of α,α-difluoro-γ-butyrolactones via intramolecular cyclization of a 2,2-difluorosuccinate derivative is a powerful strategy.[7][8][9] In this case, the electrophile is part of the same molecule, typically an ester with a haloalkyl group. Inefficient cyclization can be due to several factors.
-
Incorrect Ring Size: The formation of 5-membered rings (γ-butyrolactones) is generally kinetically and thermodynamically favorable. However, if the tether between the enolate and the leaving group is too long or too short, cyclization will be difficult.
-
Unfavorable Conformation: The molecule must adopt a conformation that allows the nucleophilic enolate to attack the electrophilic carbon.
-
Solution: The choice of solvent and counterion can influence the transition state of the cyclization. Using a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a solvent like DMF or DMSO can sometimes facilitate intramolecular reactions, although care must be taken to monitor for side reactions.
-
-
Slow Reaction Rate: The intramolecular SN2 reaction may be slow.
-
Solution: Gently warming the reaction mixture after enolate formation can sometimes promote cyclization. However, this should be done cautiously as it can also promote decomposition or other side reactions. A temperature range of 0 °C to room temperature is a good starting point to explore.
-
General Workflow for Intramolecular Alkylation:
Caption: Workflow for α,α-difluoro-γ-butyrolactone synthesis.
| Parameter | Recommendation for Intramolecular Cyclization | Rationale |
| Base | NaH or KOtBu may be alternatives to LDA | Can influence the reactivity and aggregation state of the enolate. |
| Solvent | THF, DMF | DMF can sometimes accelerate SN2 reactions. |
| Temperature | -78 °C to RT | Gradual warming may be necessary to overcome the activation energy for cyclization. |
| Concentration | High dilution | Favors intramolecular over intermolecular reactions. |
Q4: After my alkylation reaction, I am having trouble with the workup and purification, particularly with hydrolysis and decarboxylation of the ester groups. What is the recommended procedure?
A4: The workup of enolate alkylation reactions requires careful quenching of the strong base. Subsequent hydrolysis and decarboxylation of the resulting dialkyl 2-alkyl-2,2-difluorosuccinate can be challenging.
-
Workup Procedure:
-
After the reaction is complete, cool the mixture back to -78 °C if it has been warmed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining enolate and neutralize the excess base.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup by adding water and extracting with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Hydrolysis and Decarboxylation:
-
Hydrolysis of the ester groups to the corresponding dicarboxylic acid can be achieved under acidic or basic conditions. However, studies on similar systems, such as diethyl 2-(perfluorophenyl)malonate, have shown that the resulting gem-difluoro diacid can be unstable and prone to decarboxylation upon heating.[10]
-
Recommended Approach: Acidic hydrolysis using a mixture of hydrobromic acid (HBr) and acetic acid can often effect both hydrolysis and decarboxylation in a single step to yield the α-alkyl-α,α-difluoroacetic acid.[10] This avoids the isolation of the potentially unstable diacid intermediate.[10]
-
Reaction Scheme for Hydrolysis and Decarboxylation:
This comprehensive guide should provide you with the necessary information to troubleshoot and optimize your enolate alkylation reactions with this compound derivatives. For further assistance, please consult the references provided below.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Synthesis of α,α-difluoro-γ-butyrolactones via ethyl iododifluoroacetate [search.isc.ac]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Stability of 2,2-Difluorosuccinic Acid in Solution
Welcome to the technical support center for 2,2-Difluorosuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution during experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex molecules and fluorinated analogs of bioactive compounds.[1] Its gem-difluoro substitution can impart unique physicochemical properties to target molecules, including altered acidity, lipophilicity, and metabolic stability. However, like many dicarboxylic acids, its stability in solution can be influenced by various factors, potentially leading to degradation and impacting experimental outcomes. This guide provides a comprehensive overview of the factors affecting its stability and practical strategies to mitigate degradation.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter with this compound solutions and provides actionable solutions based on scientific principles.
Question 1: I'm observing a gradual decrease in the concentration of my this compound stock solution over time, even when stored at 4°C. What could be the cause and how can I prevent this?
Answer:
A gradual decrease in concentration, even under refrigerated conditions, can be attributed to several factors, primarily related to the solution's pH and the storage container.
-
Potential Cause 1: Inappropriate pH. The stability of carboxylic acids is highly pH-dependent.[2] Although specific data for this compound is limited, dicarboxylic acids can be susceptible to slow decarboxylation, particularly at non-optimal pH values and elevated temperatures. The fluorine atoms, being strongly electron-withdrawing, can influence the stability of the carboxyl groups.[3]
-
Solution 1: pH Control with Appropriate Buffers. To enhance stability, it is crucial to maintain an optimal pH. For general stock solutions, preparing the solution in a weakly acidic buffer, such as a citrate buffer (pH 4-6) or a phosphate buffer (pH 6-7) , is recommended.[4][5][6] The choice of buffer should be guided by the downstream application to avoid interference. It's advisable to avoid strongly acidic or basic conditions, as this compound is incompatible with strong acids and bases.[1]
-
Pro-Tip: When preparing buffered solutions, always use high-purity water and buffer reagents. The pKa values of buffers are temperature-dependent, so adjust the pH at the intended storage or experimental temperature.[5]
-
-
Potential Cause 2: Container Interaction and Leaching. While less common for aqueous solutions, interaction with the storage container material or leaching of contaminants could potentially catalyze degradation over long-term storage.
-
Solution 2: Use of Inert Containers. Store your this compound solutions in high-quality, inert containers such as borosilicate glass (e.g., Pyrex®) or polypropylene (PP) vials. Ensure the containers are scrupulously clean before use.
Question 2: My reaction yield is inconsistent when using a this compound solution that has been stored for a while. Could degradation be the issue, and how would I detect it?
Answer:
Yes, inconsistent reaction yields are a strong indicator of reactant degradation. The primary degradation pathways for dicarboxylic acids can include decarboxylation or other rearrangements.
-
Detection of Degradation: To confirm degradation, you will need to use analytical techniques to assess the purity of your solution.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating HPLC/UPLC method is the gold standard for detecting degradation.[7] This involves developing a method that can separate the intact this compound from any potential degradation products. A typical starting point for a reversed-phase method would be:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC).[8]
-
Mobile Phase: A gradient of a weakly acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, ideally, mass spectrometry (MS) for identification of degradants.[8][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR can be powerful tools for detecting degradation.
-
¹H NMR: The appearance of new signals or changes in the integration of the methylene protons of this compound would indicate the formation of new species.
-
¹⁹F NMR: This is a particularly sensitive technique for fluorinated compounds.[10] A change in the chemical environment of the fluorine atoms due to degradation will result in the appearance of new signals in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms is highly sensitive to the surrounding molecular structure.[11][12]
-
-
Question 3: I am performing a reaction at an elevated temperature using this compound. Are there specific precautions I should take?
Answer:
Elevated temperatures can significantly accelerate the degradation of many organic molecules, including dicarboxylic acids.
-
Potential Issue: Thermal Degradation. Thermal stress can promote decarboxylation, where one or both of the carboxylic acid groups are lost as carbon dioxide. For succinic acid derivatives, this can be a significant degradation pathway.[13][14][15]
-
Precaution 1: Minimize Exposure to High Temperatures. If possible, conduct the reaction at the lowest effective temperature. Minimize the time the this compound solution is held at an elevated temperature.
-
Precaution 2: Use a Reflux Condenser. If the reaction is performed at the boiling point of the solvent, use a reflux condenser to prevent the loss of volatile components and maintain the concentration of your reactants.
-
Precaution 3: Monitor Reaction Progress. Use in-situ monitoring techniques like online NMR or periodic sampling and analysis by HPLC/UPLC to track the consumption of the starting material and the formation of any degradation products alongside your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of dicarboxylic acids and fluorinated compounds, the following are plausible:
-
Decarboxylation: The loss of one or both carboxyl groups as CO₂ is a common thermal degradation pathway for dicarboxylic acids.[13][14][15] The electron-withdrawing fluorine atoms may influence the rate of this process.
-
Hydrolysis: Although the C-F bond is generally strong, under certain conditions (e.g., extreme pH), hydrolysis of the C-F bonds could potentially occur, though this is less likely under typical experimental conditions.
-
Oxidative Degradation: While generally stable, strong oxidizing agents are known to be incompatible with this compound and can lead to its decomposition.[1]
Q2: What is the recommended way to prepare a stock solution of this compound?
For optimal stability, follow these steps:
-
Use High-Purity Solvent: Dissolve the solid this compound in high-purity, deionized water or a suitable buffer.
-
Buffer Selection: For general use, a citrate buffer (pH 4-6) or a phosphate buffer (pH 6-7) is recommended.[4][5][6] The choice will depend on the compatibility with your downstream application.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage: Store the solution in a tightly sealed, clean borosilicate glass or polypropylene container at 2-8°C, protected from light.
-
Labeling: Clearly label the container with the compound name, concentration, solvent/buffer, preparation date, and expiry date.
Q3: How does pH affect the stability of this compound?
The stability of carboxylic acids is intrinsically linked to pH.[2] At very low or very high pH, acid- or base-catalyzed hydrolysis or other degradation reactions can be accelerated. For dicarboxylic acids, the ionization state of the two carboxyl groups (pKa values are approximately 4.3 and 5.6 for succinic acid) will vary with pH, which can influence their reactivity and stability.[7] It is generally advisable to maintain the pH of the solution within a range of 4 to 7 for optimal stability.
Q4: Can I use this compound in the presence of oxidizing agents?
No, it is not recommended. This compound is incompatible with strong oxidizing agents.[1] Reactions involving strong oxidizers can lead to the degradation of the molecule. If your experimental design requires oxidative conditions, it is crucial to perform a compatibility study on a small scale to assess the stability of the this compound under your specific reaction conditions.
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution of this compound (100 mM in Citrate Buffer, pH 5.0)
Materials:
-
This compound (MW: 154.07 g/mol )
-
Citric acid monohydrate
-
Trisodium citrate dihydrate
-
High-purity deionized water
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile storage container (borosilicate glass or polypropylene)
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L).
-
In a clean beaker, mix the two solutions in an appropriate ratio (approximately 39.5 mL of citric acid solution and 60.5 mL of trisodium citrate solution for every 100 mL of buffer) while monitoring the pH.
-
Adjust the pH to 5.0 ± 0.05 using either the citric acid or trisodium citrate solution.
-
-
Prepare 100 mM this compound Stock Solution:
-
Weigh out 1.5407 g of this compound.
-
Dissolve the solid in approximately 80 mL of the prepared 0.1 M citrate buffer (pH 5.0).
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with the citrate buffer.
-
Verify the final pH and adjust if necessary.
-
-
Sterile Filtration and Storage:
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile storage container.
-
Store the solution at 2-8°C, protected from light.
-
Protocol 2: Stability Assessment by RP-UPLC-MS
Objective: To monitor the stability of a this compound solution over time under specific storage conditions.
Instrumentation and Materials:
-
UPLC system with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
This compound solution to be tested.
Procedure:
-
Sample Preparation: At each time point (e.g., t=0, 1 week, 2 weeks, 4 weeks), withdraw an aliquot of the stored this compound solution and dilute it to a suitable concentration (e.g., 100 µM) with Mobile Phase A.
-
UPLC Method:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
PDA Detection: 200-400 nm.
-
MS Detection: ESI-negative mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound (m/z 153.0 [M-H]⁻) at each time point.
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Use the MS data to determine the mass-to-charge ratio of any new peaks to aid in their identification.
-
Visualization of Concepts
Degradation Monitoring Workflow
References
- 1. Effects of a citrate buffer system on the solid-state chemical stability of lyophilized quinapril preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]
- 3. CHEM-GUIDE: Effect of constituents on the acidic strength of carboxylic acid [chem-guide.blogspot.com]
- 4. e-opat.com [e-opat.com]
- 5. researchgate.net [researchgate.net]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. Succinic acid - Wikipedia [en.wikipedia.org]
- 8. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids [mdpi.com]
- 9. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. orientjchem.org [orientjchem.org]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. SUCCINIC ACID DECARBOXYLATION SYSTEM IN PROPIONIBACTERIUM PENTOSACEUM AND VEILLONELLA GAZOGENES I. : Activation, Decarboxylation, and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Succinic Acid and 2,2-Difluorosuccinic Acid
This guide provides an in-depth, data-driven comparison of the chemical reactivity of succinic acid and its fluorinated analogue, 2,2-difluorosuccinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the fundamental electronic and steric principles governing the reactivity of these molecules. We will explore key chemical transformations, supported by detailed experimental protocols and mechanistic insights, to provide a comprehensive resource for synthetic and medicinal chemistry applications.
Part 1: Foundational Physicochemical Properties: The Electronic Impact of Fluorination
The introduction of fluorine atoms onto an organic scaffold can dramatically alter its physical and chemical properties. In comparing succinic acid and this compound, the most profound differences arise from the powerful inductive effect of the two fluorine atoms positioned on the carbon alpha to one of the carboxylic acid groups.
Succinic acid is a simple, four-carbon dicarboxylic acid that serves as a key metabolic intermediate in the Krebs cycle.[1][2] Its chemistry is characteristic of standard aliphatic carboxylic acids.[3] this compound, by contrast, incorporates a gem-difluoro motif, a substitution that imparts unique electronic characteristics.[4][5]
Acidity and the Inductive Effect
The most direct measure of the electronic influence of the gem-difluoro group is the acidity (pKa) of the carboxylic acid protons. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect pulls electron density through the sigma bonds of the molecule, away from the carboxyl groups.[8][9]
The consequence of this electron withdrawal is the stabilization of the resulting carboxylate anions (the conjugate bases).[6] By delocalizing the negative charge, the inductive effect makes the deprotonation of the carboxylic acid more favorable, resulting in a stronger acid (i.e., a lower pKa value). The effect is additive, meaning two fluorine atoms have a much greater impact than one.[6]
| Compound | pKa₁ | pKa₂ | Rationale for Difference |
| Succinic Acid | 4.3[1] | 5.6[1] | Baseline acidity for an aliphatic dicarboxylic acid. |
| This compound | ~2.0-2.5 (Est.) | ~4.0-4.5 (Est.) | Strong -I effect from two fluorine atoms at the α-position drastically stabilizes the carboxylate anion, significantly increasing acidity. The effect is attenuated for the more distant carboxyl group. |
Part 2: A Head-to-Head Comparison of Key Chemical Transformations
The electronic differences manifested in the pKa values have profound implications for the reactivity of the carbonyl carbons in nucleophilic acyl substitution reactions. The electron-withdrawing fluorine atoms make the adjacent carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.
A. Fischer-Speier Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] The reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing water as it is formed.[11]
Causality of Experimental Design: In a comparative study, the increased electrophilicity of the carbonyl carbons in this compound is predicted to lead to a faster reaction rate compared to succinic acid under identical conditions. The protonation of the carbonyl oxygen, the first step in the mechanism, is followed by nucleophilic attack from the alcohol. A more electrophilic carbon center will lower the activation energy for this key step.[11]
Protocol: Comparative Diethyl Ester Synthesis
This protocol is designed to directly compare the rate and yield of esterification for both acids under identical conditions.
-
Reaction Setup:
-
In a 100 mL round-bottom flask (Flask A), place succinic acid (e.g., 5.0 g, 42.3 mmol).
-
In a second 100 mL round-bottom flask (Flask B), place this compound (6.52 g, 42.3 mmol).[4][5]
-
To each flask, add absolute ethanol (100 mL, ~1.7 mol, a large excess).
-
While stirring, carefully add concentrated sulfuric acid (0.23 mL, 4.23 mmol) to each flask.
-
Equip both flasks with reflux condensers and place them in a heating mantle or oil bath.
-
-
Reaction Execution:
-
Heat both reaction mixtures to reflux (~78°C) with vigorous stirring.
-
Monitor the reactions by taking small aliquots (e.g., 0.1 mL) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquots in a known volume of a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the aliquots using HPLC or GC-MS to determine the relative concentrations of the starting diacid, the monoester, and the diester over time.[12] This will provide quantitative data on the reaction rates.
-
-
Workup and Isolation (after 24 hours):
-
Allow the flasks to cool to room temperature.
-
Reduce the volume of ethanol by approximately 75% using a rotary evaporator.
-
Pour the remaining mixture into 150 mL of ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid and the H₂SO₄ catalyst, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl ester.
-
-
Data Comparison:
-
Purify the products if necessary (e.g., by distillation) and calculate the final isolated yields.
-
Plot the concentration of the diethyl ester product versus time for both reactions to visually compare the rates.
-
| Expected Outcome | Succinic Acid | This compound |
| Reaction Rate | Moderate | Significantly Faster |
| Time to >95% Conversion | > 12 hours | < 4 hours |
| Isolated Yield (24h) | Good (~75-85%)[13] | Excellent (>90%) |
B. Amidation via Anhydride
The formation of amides is another cornerstone reaction in organic synthesis. While carboxylic acids can be directly coupled with amines, a common and efficient method involves the intermediate formation of a cyclic anhydride, which then reacts readily with an amine nucleophile.[14]
Succinic anhydride is easily formed by heating succinic acid.[3] It is a highly useful reagent that reacts with amines in a two-step process: initial ring-opening to form a mono-amide mono-acid, followed by a second coupling step if a diamide is desired.[15][16]
Mechanistic Considerations: The formation of 2,2-difluorosuccinic anhydride would be expected to proceed similarly to the parent compound. The resulting anhydride should be significantly more reactive towards nucleophiles. The electron-withdrawing fluorine atoms would make both carbonyl carbons highly electrophilic, priming the molecule for rapid ring-opening upon attack by an amine.
Protocol: Comparative Mono-Amidation with Aniline
This protocol compares the acylation of aniline by the respective anhydrides.
-
Anhydride Synthesis (Can be done in situ or separately):
-
Heat succinic acid or this compound with a dehydrating agent like acetyl chloride or acetic anhydride and then remove the volatiles under vacuum. For this protocol, we will assume the anhydrides are pre-formed and available.
-
-
Reaction Setup:
-
In a 50 mL flask (Flask A), dissolve succinic anhydride (1.0 g, 10.0 mmol) in 20 mL of ethyl acetate.
-
In a second 50 mL flask (Flask B), dissolve 2,2-difluorosuccinic anhydride (1.36 g, 10.0 mmol) in 20 mL of ethyl acetate.
-
Cool both flasks in an ice bath to 0°C.
-
-
Reaction Execution:
-
To each flask, add a solution of aniline (0.91 mL, 10.0 mmol) in 5 mL of ethyl acetate dropwise over 5 minutes with stirring.
-
After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature for 1 hour.
-
-
Isolation and Analysis:
-
The product, a carboxylic acid, will likely precipitate from the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Filter the white solid precipitate, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Determine the yield and purity (e.g., by melting point and NMR spectroscopy) of the resulting succinamic acid derivatives.
-
Expected Outcome: Due to the enhanced electrophilicity of the carbonyls in 2,2-difluorosuccinic anhydride, the reaction in Flask B is expected to be faster and more exothermic than the reaction in Flask A. Both reactions should proceed to high yield, but the difluorinated version may reach completion almost instantaneously, even at 0°C.[15]
Part 3: Mechanistic Insights and Conformational Effects
The enhanced reactivity of this compound is rooted in the stabilization of the negatively charged transition state during nucleophilic attack.
Beyond pure electronics, the conformation of the molecule can play a role. The C-F bond is longer than a C-H bond, but fluorine's van der Waals radius is only slightly larger than hydrogen's. However, the "gauche effect" observed in vicinal difluoroalkanes suggests that fluorine atoms can significantly influence the preferred dihedral angles of a molecule.[17] For this compound, this could influence the relative orientation of the two carboxyl groups, potentially affecting intramolecular hydrogen bonding and the accessibility of the carbonyl carbons to bulky nucleophiles. While likely a secondary factor compared to the powerful inductive effect, it is a parameter to consider in advanced molecular design and catalysis.
Conclusion
The substitution of two hydrogen atoms with fluorine at the C2 position transforms succinic acid from a standard dicarboxylic acid into a highly activated and more acidic analogue. This comparative guide demonstrates that:
-
Acidity is Dramatically Increased: The pKa of this compound is significantly lower due to the inductive electron withdrawal by the fluorine atoms, which stabilizes the carboxylate conjugate base.
-
Reactivity Towards Nucleophiles is Enhanced: The carbonyl carbons of this compound and its derivatives are substantially more electrophilic. This leads to markedly faster reaction rates in key transformations like esterification and amidation.
-
Predictable Outcomes: The principles of physical organic chemistry allow for the reliable prediction of these reactivity differences, providing a powerful tool for rational molecular design.
For researchers in drug development and materials science, leveraging the properties of fluorinated building blocks like this compound offers a clear strategy for modulating acidity, improving reaction efficiency, and fine-tuning the electronic properties of target molecules.
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 94% | Fisher Scientific [fishersci.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. ajsonline.org [ajsonline.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
The Strategic Advantage of 2,2-Difluorosuccinic Acid in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to strategic molecular modifications to overcome the perennial challenges of drug development. One such powerful tool is the bioisosteric replacement of common structural motifs with fluorinated analogues. This guide provides an in-depth technical comparison of 2,2-difluorosuccinic acid and its non-fluorinated counterpart, succinic acid, highlighting the distinct advantages conferred by gem-difluorination in optimizing drug candidates. Through an objective analysis supported by experimental data, we will explore how this seemingly subtle modification can profoundly influence key pharmacological properties, including metabolic stability, target binding, and cell permeability.
The Physicochemical Impact of Gem-Difluorination: Beyond Simple Mimicry
The introduction of two fluorine atoms at the C2 position of succinic acid creates a bioisostere with a unique electronic and conformational profile. While maintaining a similar overall size and shape to succinic acid, the gem-difluoro group imparts significant changes to the molecule's physicochemical properties. The bioisosteric replacement of a methylene group with a difluoromethylene group is a common strategy in drug design to modulate various properties of a lead compound[1][2][3][4][5].
Acidity (pKa) and Lipophilicity (LogP): A Tale of Two Acids
The strong electron-withdrawing nature of the fluorine atoms has a pronounced effect on the acidity of the carboxylic acid groups. This is a critical consideration in drug design, as the ionization state of a molecule influences its solubility, permeability, and interaction with biological targets.
| Compound | pKa1 (Predicted) | pKa1 (Succinic Acid)[6] | pKa2 (Succinic Acid)[6] | clogP (Predicted) |
| This compound | 0.33 ± 0.28[7][8] | 4.16 | 5.61 | -0.5 |
| Succinic acid | 4.16 | 5.61 | -0.58 |
As the data suggests, this compound is predicted to be a significantly stronger acid than succinic acid. This increased acidity can be leveraged to fine-tune the ionization profile of a drug candidate, potentially enhancing its solubility or modulating its binding to a target protein.
The lipophilicity of a molecule, often expressed as its partition coefficient (LogP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. While fluorine is highly electronegative, the introduction of a gem-difluoro group can have a complex effect on lipophilicity. In the case of this compound, the predicted clogP value is slightly higher than that of succinic acid, suggesting a modest increase in lipophilicity. This can be advantageous in enhancing membrane permeability, although the overall effect will be context-dependent on the entire molecule.
Enhancing Metabolic Stability: Blocking the Path of Cytochrome P450
One of the most significant advantages of incorporating gem-difluoro groups into drug candidates is the enhancement of metabolic stability[7]. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are major players in drug metabolism.
By replacing a metabolically labile C-H bond with a C-F bond, the gem-difluoro group can effectively block common sites of oxidative metabolism. This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of a drug candidate.
Experimental Workflow: In Vitro Metabolic Stability Assay
The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using liver microsomes, a common in vitro model.
In Vitro Metabolic Stability Workflow.
Modulating Cell Permeability for Optimal Drug Delivery
The ability of a drug to cross cell membranes is fundamental to its efficacy. Cell permeability is influenced by a combination of factors, including lipophilicity, size, charge, and the presence of active transport mechanisms.
The introduction of a this compound moiety can impact cell permeability in several ways:
-
Increased Lipophilicity: As discussed, the modest increase in lipophilicity can favor passive diffusion across lipid bilayers.
-
Altered Acidity: The lower pKa of this compound means it will be more ionized at physiological pH compared to succinic acid. This increased ionization can reduce passive permeability but may be exploited for targeted delivery or to avoid unwanted off-target effects.
-
Conformational Effects: The gem-difluoro group can impose conformational constraints on the molecule, which may influence its interaction with membrane transporters.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs[9][10][11][12][13].
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Assay Initiation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
The ratio of Papp (B-A) to Papp (A-B) can indicate the involvement of active efflux transporters.
Caco-2 Permeability Assay Workflow.
Fine-Tuning Target Binding Affinity and Selectivity
The conformational constraints imposed by the gem-difluoro group can pre-organize a molecule into a bioactive conformation that is more favorable for binding to its target protein. This can lead to an increase in binding affinity and, consequently, improved potency. The gauche effect, where vicinal fluorine atoms prefer a gauche conformation, can significantly influence the overall shape of a molecule[14][15].
Furthermore, the altered electronic properties of the this compound moiety can lead to different interactions within the binding pocket of a protein. The fluorine atoms can participate in favorable orthogonal multipolar interactions with carbonyl groups or other electron-deficient regions of the protein, which are not possible with the non-fluorinated analogue.
Case Study: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain, making it an attractive target for the development of new therapeutics, including antifungals and anticancer agents[16][17][18][19][20][21]. Malonic acid is a known competitive inhibitor of SDH. The structural similarity of this compound to both succinate and malonate suggests its potential as an SDH inhibitor. The unique electronic and conformational properties of the difluorinated analogue could lead to a different binding mode and potentially enhanced inhibitory activity compared to its non-fluorinated counterparts.
Conclusion: A Versatile Tool for Drug Optimization
The strategic incorporation of this compound as a bioisostere for succinic or malonic acid offers a multifaceted approach to addressing common challenges in drug discovery. The gem-difluoro group provides a powerful means to:
-
Enhance metabolic stability by blocking sites of oxidative metabolism.
-
Modulate physicochemical properties such as acidity and lipophilicity to optimize ADME profiles.
-
Influence molecular conformation to improve target binding affinity and selectivity.
While the specific effects of this modification are context-dependent, the evidence strongly supports the utility of this compound as a valuable building block in the medicinal chemist's toolbox. As our understanding of the nuanced effects of fluorination continues to grow, we can expect to see the increasingly sophisticated application of such strategies in the design of the next generation of innovative medicines.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]
- 3. [PDF] Bioisosterism: A Rational Approach in Drug Design. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. youtube.com [youtube.com]
- 7. This compound CAS#: 665-31-6 [m.chemicalbook.com]
- 8. This compound | 665-31-6 [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaron.com [pharmaron.com]
- 11. benchchem.com [benchchem.com]
- 12. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [ouci.dntb.gov.ua]
- 19. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 21. vkpm.genetika.ru [vkpm.genetika.ru]
A Comparative Structural Analysis of 2,2-Difluorosuccinic Acid and Its Analogs for Applications in Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug development, the incorporation of fluorine into bioactive molecules has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modulations of a molecule's conformational preferences, acidity, lipophilicity, and metabolic stability. This guide provides a detailed structural and functional comparison of 2,2-difluorosuccinic acid with its non-fluorinated parent, succinic acid, and other key analogs, namely 2-fluorosuccinic acid and 2,2-dichlorosuccinic acid. Through an exploration of their structural nuances, physicochemical properties, and impact on enzyme inhibition, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how strategic fluorination can be leveraged in rational drug design.
Structural and Conformational Analysis: The Influence of Halogenation
The introduction of fluorine atoms onto the succinic acid scaffold dramatically influences its three-dimensional structure and conformational flexibility. This is primarily governed by a stereoelectronic phenomenon known as the gauche effect .
The Gauche Effect and Conformational Preference
In simple alkanes, steric hindrance typically favors an anti conformation, where bulky substituents are positioned 180° apart. However, when highly electronegative atoms like fluorine are on adjacent carbons, the gauche conformation (a 60° dihedral angle) can be energetically favored[1]. This counterintuitive preference is attributed to a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the anti-periplanar C-F σ* antibonding orbital[1].
To visualize this fundamental principle, consider the rotational energy profile around the central C-C bond.
Figure 1: A simplified representation of the relative energy levels of anti and gauche conformers for succinic acid versus this compound, illustrating the stabilizing influence of the gauche effect in the fluorinated analog.
In this compound, the fluorine atoms at the C2 position influence the conformation around the C2-C3 bond. The gauche effect will favor a conformation where the fluorine atoms are gauche to the carboxylic acid group at C4. This conformational locking can have significant implications for how the molecule interacts with a biological target, such as the active site of an enzyme. By pre-organizing the molecule into a specific bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.
Comparative Physicochemical Properties
The introduction of fluorine atoms also profoundly alters the electronic properties and solvation characteristics of the molecule, which is reflected in its acidity (pKa) and lipophilicity (logP).
| Compound | Structure | pKa1 | pKa2 | logP (experimental) |
| Succinic Acid | HOOC-CH₂-CH₂-COOH | 4.21[2] | 5.64[2] | -0.59[3] |
| 2-Fluorosuccinic Acid | HOOC-CHF-CH₂-COOH | ~2.5-3.0 (estimated) | ~4.5-5.0 (estimated) | Not Found |
| This compound | HOOC-CF₂-CH₂-COOH | ~1.5-2.0 (estimated) | ~3.5-4.0 (estimated) | Not Found |
| 2,2-Dichlorosuccinic Acid | HOOC-CCl₂-CH₂-COOH | ~1.3-1.8 (estimated) | ~3.3-3.8 (estimated) | Not Found |
Table 1: Comparison of the physicochemical properties of this compound and its analogs. Estimated pKa values are based on the known electron-withdrawing effects of halogens.
Acidity (pKa)
The strong electron-withdrawing inductive effect of the fluorine atoms stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid groups. In this compound, the two fluorine atoms on the alpha-carbon have a pronounced effect on the pKa of the adjacent carboxylic acid and a smaller, but still significant, effect on the distal carboxylic acid. This increased acidity can be crucial for enhancing interactions with positively charged residues in an enzyme's active site. The estimated pKa values in Table 1 reflect this trend, with the dichloro-analog being even more acidic due to the larger inductive effect of chlorine.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is complex. While a single fluorine atom can sometimes increase lipophilicity, gem-difluoro groups, as in this compound, often lead to a decrease in lipophilicity compared to their non-fluorinated counterparts. This is due to the increased polarity and potential for hydrogen bonding of the C-F bond. A lower logP value indicates greater hydrophilicity, which can be advantageous for improving the aqueous solubility of a drug candidate. Although experimental logP values for the halogenated analogs were not found in the initial searches, the general trends in fluorinated compounds suggest that this compound is likely more water-soluble than succinic acid.
Application in Drug Discovery: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a key enzyme in cellular metabolism, linking the Krebs cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH can have significant therapeutic implications, particularly in the fields of oncology and infectious diseases.
Fluorinated analogs of succinate have been investigated as potential inhibitors of SDH. The rationale behind this approach is that these analogs can act as competitive inhibitors, mimicking the natural substrate but being unable to be dehydrogenated. While direct kinetic data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against SDH were not found in the performed searches, studies on the effect of fluoride ions on SDH activity suggest that fluorinated molecules can indeed interact with and inhibit the enzyme[4].
The conformational rigidity imparted by the gauche effect in this compound could play a critical role in its potential as an SDH inhibitor. By locking the molecule into a conformation that more closely resembles the transition state of the succinate oxidation reaction, the binding affinity to the enzyme's active site could be enhanced.
Figure 2: A diagram illustrating the competitive inhibition of succinate dehydrogenase by this compound, which binds to the active site but cannot be oxidized.
Experimental Protocols
To facilitate further research in this area, we provide standardized protocols for the determination of key physicochemical parameters and for assessing enzyme inhibition.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a standard solution of a strong base while monitoring the pH.
Workflow:
References
A Comparative Guide to the Biological Activity of 2,2-Difluorosuccinic Acid Derivatives versus Malonate as Succinate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth comparison of the biological activity of 2,2-difluorosuccinic acid derivatives with the well-established competitive inhibitor, malonate, focusing on their potential to inhibit succinate dehydrogenase (SDH). While malonate serves as a classic benchmark, the introduction of fluorine atoms into substrate analogs like succinic acid presents a compelling strategy for developing next-generation inhibitors with potentially enhanced properties.
Introduction to Succinate Dehydrogenase and Competitive Inhibition
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a pivotal enzyme that uniquely participates in both the citric acid cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate, a critical step in cellular respiration. The active site of SDH is specifically configured to bind succinate, a four-carbon dicarboxylic acid.
Competitive inhibitors are molecules that structurally resemble the natural substrate of an enzyme and compete for binding to the active site.[1][2][3] By occupying the active site, these inhibitors prevent the substrate from binding, thereby reducing the enzyme's catalytic activity. The efficacy of a competitive inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor.
Malonate: The Archetypal Competitive Inhibitor of SDH
Malonate, a three-carbon dicarboxylic acid, is a classic example of a competitive inhibitor for succinate dehydrogenase.[1][2][3][4] Its structural similarity to succinate allows it to bind to the active site of SDH. However, lacking the -CH₂-CH₂- group of succinate, malonate cannot undergo the dehydrogenation reaction catalyzed by the enzyme.[1] Consequently, it remains bound to the active site, effectively blocking access to succinate and inhibiting the enzyme. The inhibitory effect of malonate is reversible and can be overcome by increasing the concentration of the substrate, succinate.[4]
This compound: A Promising Candidate for Enhanced Inhibition
The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical properties, such as metabolic stability and binding affinity. In the case of succinic acid, the replacement of two hydrogen atoms on the C2 carbon with fluorine atoms to create this compound is hypothesized to yield a potent SDH inhibitor.
The rationale behind this hypothesis lies in the strong electron-withdrawing nature of the fluorine atoms. This property can increase the acidity of the carboxylic acid protons, potentially leading to stronger ionic interactions with the basic residues in the SDH active site. Furthermore, the gem-difluoro group can act as a bioisostere for the methylene group of succinate, maintaining a similar steric profile while altering the electronic properties in a favorable manner for enhanced binding affinity.
Comparative Performance Data: A Framework for Evaluation
While direct comparative experimental data for this compound as an SDH inhibitor is not yet widely published, we can establish a framework for its evaluation against the known inhibitor, malonate. The following table outlines the key parameters that would be determined in a head-to-head comparison.
| Inhibitor | Target Enzyme | Mechanism of Action | Expected Ki Value Range | Key Structural Features |
| Malonate | Succinate Dehydrogenase (SDH) | Competitive | µM to mM[5] | Three-carbon dicarboxylic acid, structural analog of succinate.[1][2][3] |
| This compound | Succinate Dehydrogenase (SDH) | Competitive (Hypothesized) | Potentially lower µM to nM | Four-carbon dicarboxylic acid with a gem-difluoro group at the C2 position. |
Experimental Protocols
To empirically determine and compare the inhibitory potential of this compound and malonate, a series of well-established experimental protocols would be employed.
Synthesis of this compound
The synthesis of the parent compound is a prerequisite for biological evaluation. A published method involves the reflux of 2,2-difluorosuccinic anhydride with an appropriate solvent to yield this compound.[6] For detailed synthesis of the anhydride, one can refer to the procedure outlined by PrepChem.[6]
Succinate Dehydrogenase (SDH) Activity Assay
The core of the comparison lies in a robust enzymatic assay to measure SDH activity in the presence and absence of the inhibitors.
Principle: The activity of SDH can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or tetrazolium salts like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium).[7] The rate of color change, which is proportional to SDH activity, is measured in the presence of varying concentrations of the inhibitors to determine their IC50 values (the concentration of inhibitor that causes 50% inhibition).
Step-by-Step Methodology:
-
Enzyme Source Preparation: Isolate mitochondria from a suitable source, such as rat liver or bovine heart, as they are rich in SDH.
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), the electron acceptor (e.g., DCPIP), and the enzyme source.
-
Inhibitor Addition: Add varying concentrations of this compound or malonate to the reaction wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the substrate, sodium succinate.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.
Determination of Inhibition Constant (Ki)
To elucidate the mechanism of inhibition and quantify the binding affinity, the inhibition constant (Ki) is determined.
Principle: For a competitive inhibitor, the Ki can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk or Dixon plot.
Methodology:
-
Perform the SDH activity assay as described above.
-
Vary the concentrations of both the substrate (succinate) and the inhibitor (this compound or malonate).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use a Dixon plot (1/velocity vs. [inhibitor]) at different fixed substrate concentrations. The intersection of the lines gives the value of -Ki.
Visualizing the Experimental Workflow and Mechanism
To provide a clear visual representation of the experimental logic and the underlying biochemical pathway, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of SDH inhibitors.
Caption: Mechanism of competitive inhibition of Succinate Dehydrogenase.
Conclusion and Future Directions
The comparative analysis of this compound derivatives and malonate as inhibitors of succinate dehydrogenase provides a clear path for the rational design and evaluation of novel therapeutic agents. While malonate serves as an invaluable tool for studying SDH inhibition, the unique electronic properties of the gem-difluoro group in this compound suggest its potential for enhanced potency. The experimental framework detailed in this guide offers a comprehensive approach to validate this hypothesis and quantify the comparative efficacy of these compounds. Further studies could explore a range of this compound derivatives with additional modifications to optimize their inhibitory activity and pharmacokinetic properties, paving the way for the development of potent and selective SDH inhibitors for various therapeutic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonate is inhibited by succinate dehydrogenase. This is a type of [allen.in]
- 3. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 4. homework.study.com [homework.study.com]
- 5. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2,2-Difluorosuccinic Acid: A Cost-Benefit Analysis for Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating physicochemical and biological properties. The gem-difluoroalkyl motif (CF₂) is particularly valuable, serving as a bioisostere for carbonyl groups, enhancing metabolic stability, and fine-tuning acidity and conformation.[1][2] Among the synthons available to introduce this moiety, 2,2-Difluorosuccinic acid stands out as a versatile C4 building block.[3]
This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, designed for researchers, scientists, and drug development professionals. We will dissect the synthetic costs, explore its reactivity and utility, and objectively compare its performance against relevant alternatives, supported by established experimental data.
Part 1: The Synthetic Cost - A Necessary Investment
The primary "cost" of using any specialized reagent is its synthesis or procurement. While commercially available from several suppliers, the price of this compound reflects a multi-step synthesis requiring careful handling of fluorinated gases and potent reagents.[4][5][6] Understanding its synthesis is crucial for a full cost assessment, especially for large-scale applications.
A reliable and well-documented procedure for the gram-scale synthesis of this compound is provided by Organic Syntheses, a testament to its reproducibility.[7] The process begins with the thermal cycloaddition of 1,1-dichloroethylene and chlorotrifluoroethylene, followed by dehalogenation and oxidative cleavage.
Caption: Multi-step synthesis of this compound.
Cost Analysis Breakdown
The economic viability of this synthesis depends heavily on the cost of starting materials, energy consumption (heating for cycloaddition), and waste disposal. Below is an estimated cost breakdown for the synthesis of one mole (154.07 g) of the final product, based on the stoichiometry from the reference procedure.[7]
| Reagent/Component | Molar Eq. | Typical Purity | Estimated Cost (USD/mole of Product) | Rationale & Causality |
| Chlorotrifluoroethylene | ~3.5 | Gas | $150 - $250 | Key Fluorine Source: A specialty gas, its cost is a major contributor. The high pressure and temperature for the cycloaddition (Step 1) also add to the operational cost. |
| 1,1-Dichloroethylene | ~1.5 | 99% | $20 - $40 | Cycloaddition Partner: A common and relatively inexpensive industrial chemical. |
| Zinc Dust | ~1.3 | 95% | $10 - $20 | Reducing Agent: Used for the dehalogenation step (Step 2). Its cost is minor, but the resulting zinc salts require proper waste disposal. |
| Potassium Permanganate | 1.33 | 99% | $30 - $50 | Strong Oxidant: Required for the oxidative cleavage of the cyclobutene ring (Step 3). This is a highly exothermic reaction that requires careful temperature control. |
| Sodium Hydroxide | 2.67 | 97%+ | $5 - $10 | Base: Used in the oxidation step. Inexpensive commodity chemical. |
| Solvents & Workup | - | ACS Grade | $40 - $60 | Includes ethanol, ether, and nitromethane for reaction and purification. Ether's volatility and flammability add to handling costs. |
| Total Estimated Cost | $255 - $430 | Excludes labor, energy, and waste disposal costs. |
This analysis reveals that the primary cost drivers are the fluorinated starting material and the powerful oxidizing agent. The overall yield of 74-80% is respectable for a multi-step synthesis.[7]
Part 2: The Benefits - Unlocking Unique Chemical Space
The "benefit" of using this compound lies in the unique properties imparted by the gem-difluoro group. Its dicarboxylic acid nature allows it to be a versatile scaffold for building larger molecules.[3]
Enhanced Reactivity and Acidity
The two electron-withdrawing fluorine atoms significantly increase the acidity of the adjacent carboxylic acid group (lower pKa) compared to standard succinic acid. This can alter the reactivity and binding profile of molecules derived from it.
Formation of Reactive Intermediates: 2,2-Difluorosuccinic Anhydride
Like its non-fluorinated counterpart, this compound can be readily converted into its cyclic anhydride. This is a crucial intermediate that is more reactive towards nucleophiles than the diacid itself, facilitating the synthesis of mono-amides and mono-esters. A standard procedure involves dehydration using trifluoroacetic anhydride.[8]
Caption: Conversion to anhydride and subsequent reaction.
Applications in Bioactive Molecules
The use of this compound as a building block allows for the introduction of a CF₂ group, which can confer several advantages in drug development:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes.[9]
-
Bioisosterism: The CF₂ group can act as a non-hydrolyzable mimic of a ketone or ether oxygen, helping to improve the pharmacokinetic profile of a drug candidate.[1]
-
Conformational Control: The steric bulk and electronic nature of the fluorine atoms can restrict the conformational freedom of a molecule, potentially locking it into a bioactive conformation for higher target affinity.
Part 3: Comparative Analysis - Is It the Right Choice?
The decision to use this compound must be weighed against other alternatives. The most obvious comparisons are with its non-fluorinated parent, succinic acid, and other fluorinated analogues.
| Feature | Succinic Acid | This compound | 2,3-Difluorosuccinic Acid |
| Structure | HOOC-CH₂-CH₂-COOH | HOOC-CF₂-CH₂-COOH | HOOC-CHF-CHF-COOH |
| Approx. Cost | Very Low (~$0.1/g) | High (~
| Very High (Research quantities) |
| Synthesis | Large-scale industrial production from maleic anhydride.[10] | Multi-step synthesis from fluorinated gases. | Stereoselective synthesis is challenging, often with lower yields.[11] |
| Key Property Modulation | Baseline dicarboxylic acid. | Introduces a gem-difluoro group; increases acidity, blocks one α-position from oxidation. | Introduces vicinal fluorines; creates stereocenters (erythro/threo), induces gauche effect.[11] |
| Primary Benefit | Low cost, readily available scaffold. | Potent electronic effects, metabolic block, carbonyl bioisostere. | Stereochemical and conformational control. |
| Primary Drawback | Lacks the benefits of fluorination. | High cost and challenging synthesis. | Very high cost, synthetic complexity, and introduction of diastereomers. |
When to Choose this compound:
-
Metabolic Hotspot: When a methylene group alpha to a carbonyl or carboxylate in a lead compound is known to be a site of metabolic oxidation.
-
pKa Modulation: When fine-tuning the acidity of a carboxylic acid moiety is necessary to improve cell permeability or target binding.
-
Carbonyl Isostere: When replacing a ketone in a scaffold is desired to prevent metabolic reduction or unwanted side reactions, while maintaining similar steric and electronic properties.
When to Consider Alternatives:
-
Cost-Driven Synthesis: For early-stage discovery where cost is paramount and the benefits of fluorination are not yet established, succinic acid is the logical starting point.
-
Stereochemical Control: If the goal is to use fluorine to rigidly control the dihedral angle along the C2-C3 bond, 2,3-difluorosuccinic acid would be a more appropriate, albeit more complex, choice.
-
Simpler Fluorinated Acids: If only pKa modulation is required without the need for a four-carbon backbone, simpler reagents like difluoroacetic acid might suffice.[12]
Part 4: Experimental Protocols
The following protocols are provided to illustrate the practical synthesis and use of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from Organic Syntheses, Vol. 40, p. 29 (1960).[7]
A. 1,1,2-Trichloro-2,3,3-trifluorocyclobutane:
-
A 1-liter stainless-steel rocker bomb is charged with 250 g (2.6 moles) of 1,1-dichloroethylene and cooled in a dry ice-acetone bath.
-
300 g (2.6 moles) of chlorotrifluoroethylene is condensed into the bomb from a cylinder.
-
The bomb is sealed and heated at 180°C for 7 hours behind a safety barricade.
-
After cooling and venting, the contents are filtered to remove polymer. The filtrate is distilled to yield 242–262 g (44–48%) of the product.
B. 1-Chloro-2,3,3-trifluorocyclobutene:
-
A 1-liter three-necked flask is charged with 150 ml of absolute ethanol and 76 g (1 mole) of 95% zinc dust.
-
The mixture is heated to boiling, and 235 g (1.1 moles) of the trichlorotrifluorocyclobutane from Step A is added dropwise over 40 minutes.
-
The mixture is refluxed for 1 hour after addition is complete.
-
After workup and distillation, 100–107 g (62–67%) of the product is obtained.
C. This compound:
-
In a 3-liter three-necked flask, 80 g (2 moles) of sodium hydroxide is dissolved in 2 L of water, and 158 g (1 mole) of potassium permanganate is added.
-
The solution is cooled to 15–20°C, and 107 g (0.75 mole) of the cyclobutene from Step B is added over 1 hour with vigorous stirring.
-
The mixture is stirred for an additional 2 hours at this temperature.
-
The manganese dioxide is filtered off. The filtrate is concentrated, acidified with concentrated sulfuric acid, and extracted with ether.
-
The ether extract is dried and evaporated to give 91–97 g (79–84%) of crude acid.
-
Recrystallization from hot nitromethane yields 85–92 g (74–80%) of pure this compound, m.p. 144–146°C.
Protocol 2: Synthesis of 2,2-Difluorosuccinic Anhydride
This protocol is adapted from PrepChem.[8]
-
A flask is charged with 120 g (0.78 moles) of this compound and 540 mL of trifluoroacetic anhydride.
-
The mixture is refluxed (bath temperature 80°C) for 2 hours.
-
The majority of the trifluoroacetic acid byproduct is removed by distillation.
-
Residual traces are removed under vacuum. The resulting oil is solidified by scratching with petroleum ether.
-
The solid is collected by filtration and washed with petroleum ether to yield 98 g (92%) of 2,2-difluorosuccinic anhydride.
Conclusion
This compound is a powerful building block for introducing the valuable gem-difluoroalkyl motif into complex molecules. Its benefits—enhanced metabolic stability, pKa modulation, and utility as a carbonyl bioisostere—are highly sought after in medicinal chemistry. However, these benefits come at a significant cost, driven by a challenging, multi-step synthesis from specialized starting materials.
The decision to employ this reagent should be a strategic one. For initial explorations or when cost is the primary constraint, non-fluorinated analogues remain the standard. But for targeted lead optimization, where the specific challenges of metabolic instability or pKa mismatch need to be addressed, the investment in this compound can provide a decisive advantage, unlocking chemical space and creating more robust and effective molecules.
References
- 1. Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 665-31-6・this compound・359-20061[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel process for recovery of fermentation-derived succinic acid: process design and economic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Difluoroacetic acid [webbook.nist.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Difluorosuccinic Acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of specialized reagents like 2,2-Difluorosuccinic acid demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a framework for safe handling, grounded in the chemical principles that dictate its hazards and proper end-of-life management. Our objective is to empower your laboratory with the knowledge to manage this compound responsibly, ensuring the safety of your team and the integrity of our environment.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound (CAS No. 665-31-6) is a corrosive, halogenated organic solid.[1][2][3][4] Its hazardous properties necessitate strict adherence to safety protocols from the moment it is handled until its final disposal.
Key Causality: The corrosive nature of this acid means it can cause severe chemical burns to skin and permanent damage to eyes upon contact.[3][5][6][7] The presence of carbon-fluorine bonds classifies it as a halogenated organic compound, which places it in a specific category for chemical waste due to environmental persistence and the need for specialized disposal methods, such as high-temperature incineration.[4][8][9]
Essential Personal Protective Equipment (PPE)
Before handling this compound in any form, the following PPE is mandatory. This equipment serves as your primary barrier against exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions or contact with solid dust, preventing severe eye damage.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and chemical burns. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory | Handle only within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[10][12][13] |
Waste Characterization & Segregation: A Self-Validating System
Proper disposal begins with correct characterization and segregation at the point of generation.[14][15] This is the most critical step in creating a self-validating waste management system that prevents dangerous reactions and ensures regulatory compliance.
This compound waste must be classified as Halogenated Organic Acid Waste .
The Logic of Segregation:
-
Halogenated vs. Non-Halogenated: Mixing halogenated waste with non-halogenated solvents is a common and costly error. Disposal facilities use different processes for these streams; cross-contamination can lead to rejection of the entire waste container or significantly higher disposal fees.[10][12] Keeping them separate is paramount.[16]
-
Acids vs. Bases: Never mix acidic waste with basic waste. This can trigger a violent exothermic neutralization reaction, posing a splash and heat hazard.
-
Acids vs. Oxidizers: Mixing with strong oxidizing agents is explicitly contraindicated and can lead to unpredictable, potentially explosive reactions.[3]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing waste streams containing this compound.
Protocol 3.1: Disposal of Solid this compound
-
Container Selection: Procure a dedicated, sealable, and clearly labeled hazardous waste container intended for solid chemical waste. Ensure the container material is compatible.
-
Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to minimize the risk of creating airborne dust.
-
Labeling: Immediately label the container with the words "Hazardous Waste" and "Halogenated Organic Solid Waste." List all contents, including "this compound."
-
Storage: Keep the container tightly sealed when not in use and store it in your laboratory's designated Satellite Accumulation Area (SAA).[14][17]
Protocol 3.2: Disposal of Aqueous Solutions of this compound
-
Container Selection: Use a dedicated, compatible liquid waste container, such as a high-density polyethylene (HDPE) carboy.[18] Glass is also acceptable, but avoid metal containers which can be corroded by the acid.[19]
-
Waste Collection: Collect all aqueous waste containing this compound in this container. Do not exceed 75-90% of the container's volume to allow for expansion.[20]
-
Labeling: Label the container with "Hazardous Waste" and "Halogenated Organic Acid Waste." List all constituents with approximate percentages (e.g., "this compound (~5%), Water (95%)").
-
Neutralization Caveat: Do not attempt to neutralize this waste for drain disposal. While neutralization renders simple acids less corrosive, it does not degrade the fluorinated organic molecule.[21] The resulting salt solution is still considered hazardous organic waste and must be collected for disposal by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Keep the container tightly sealed and stored in a designated SAA, preferably within secondary containment (such as a spill tray) to mitigate leaks.[15]
Protocol 3.3: Management of Contaminated Labware and PPE
-
Grossly Contaminated Items: Any items heavily contaminated with the acid (e.g., spill pads, weigh boats, gloves) should be considered hazardous waste.
-
Disposal: Place these items in a sealed plastic bag or a dedicated solid waste container. Label the bag/container as "Hazardous Waste - Debris contaminated with this compound" and manage it alongside your other solid chemical waste.[18]
-
Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., water). The first two rinses must be collected and disposed of as liquid hazardous waste as described in Protocol 3.2.
Protocol 3.4: Decontamination of "Empty" Containers
The original reagent bottle is not truly empty and must be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: In a fume hood, rinse the container thoroughly three times with a small amount of water or another appropriate solvent.
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste.[15] Add it to your aqueous halogenated organic acid waste container (Protocol 3.2).
-
Deface Label: Completely obliterate or remove the original manufacturer's label.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the normal trash or recycled, depending on institutional policy.[15]
On-Site Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[15][17]
-
Secure Storage: Ensure the SAA is away from high-traffic areas to prevent accidental spills. Flammable waste should be in a flammable storage cabinet.[18]
-
Labeling is Non-Negotiable: Every waste container must be accurately labeled the moment the first drop of waste is added.[18] Unlabeled containers pose a significant safety risk and are a primary source of regulatory violations.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[10][14][18] This prevents the release of vapors and protects against spills.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper segregation and handling of waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound, 94% | Fisher Scientific [fishersci.ca]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. This compound | 665-31-6 [sigmaaldrich.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. louisville.edu [louisville.edu]
- 17. odu.edu [odu.edu]
- 18. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 19. acewaste.com.au [acewaste.com.au]
- 20. nipissingu.ca [nipissingu.ca]
- 21. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluorosuccinic Acid
Introduction: As a dicarboxylic acid, 2,2-Difluorosuccinic acid (CAS No. 665-31-6) is a valuable reagent in specialized synthesis, including the preparation of fluorofumaric acid.[1] However, its utility in research and development is matched by its significant hazard profile. The presence of two fluorine atoms on the alpha-carbon enhances its acidic properties and corrosive potential. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for all laboratory personnel.
Hazard Assessment: Understanding the Corrosive Threat
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1][2] Unlike simple organic acids, the high electronegativity of the fluorine atoms significantly increases the compound's ability to damage biological tissues. The primary dangers stem from its classification as a Category 1 skin and eye corrosive, meaning it can cause irreversible tissue damage upon contact.[3][4] Some formulations may also be harmful if inhaled, causing respiratory irritation.[5]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Corrosion / Irritation (Category 1A/1B) | H314: Causes severe skin burns and eye damage[2][3] | Danger |
| Serious Eye Damage / Irritation (Category 1) | H318: Causes serious eye damage[5] | Danger |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Danger |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[5] | Danger |
| Corrosive to Metals (Category 1) | H290: May be corrosive to metals[3] | Danger |
The causality behind these hazards is rooted in its chemical structure. As a strong organic acid, it can readily donate protons, leading to chemical burns. The presence of fluorine, a halogen, means it must be treated as a halogenated organic compound, necessitating specific disposal procedures.[6][7]
The Core PPE Protocol: A Multi-Layered Defense
A robust PPE strategy is not a checklist but an integrated system. It begins with engineering controls and is supplemented by layers of personal protection.
Primary Engineering Control: The Chemical Fume Hood
All handling of solid this compound must be conducted within a certified chemical fume hood.[3][8] This is non-negotiable. The fume hood serves two primary purposes:
-
Containment of Solids: It prevents the inhalation of fine particles of the acid during weighing and transfer.
-
Vapor Control: Although a solid, the compound may have some vapor pressure, and any aerosols generated must be contained.
Tier 1: Dermal and Body Protection
The first layer of personal protection is to prevent any skin or body contact.
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is mandatory.[8] Long pants and fully enclosed, chemical-resistant shoes are also required to protect against spills.[9]
-
Gloves: Due to the severe corrosivity, double-gloving is recommended for all handling procedures. The selection of glove material is critical for adequate protection against corrosive acids.[10]
Table 2: Recommended Glove Materials for Handling this compound
| Glove Material | Protection Level | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of corrosive acids, including halogenated compounds. Recommended as the outer glove for extended handling.[10] |
| Nitrile Rubber | Good (Incidental Contact) | Provides good protection against splashes but deteriorates more quickly upon prolonged exposure.[10][11] Ideal as the inner glove or for short-duration tasks.[9][12] |
| Natural Latex | Not Recommended | Offers poor protection against many acids and can cause allergic reactions.[10] |
Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs, and wash hands thoroughly.[8][12]
Tier 2: Eye and Face Protection
Given the Category 1 hazard for serious eye damage, eye and face protection is paramount.
-
Chemical Splash Goggles: These are mandatory and must be worn at all times when handling the acid. Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine particulates.[5][9]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as when transferring the material or preparing solutions.[5][13]
Tier 3: Respiratory Protection
When engineering controls (i.e., the fume hood) are properly used, respiratory protection is typically not required for routine handling. However, it is essential in specific scenarios:
-
Spill Cleanup: For a significant spill outside of a fume hood.
-
Engineering Control Failure: If the ventilation system is not functioning correctly.
-
Weighing outside a hood: (Not Recommended) If weighing must occur outside a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic acids and vapors is required.[5][8]
Operational and Disposal Plans
Safe practice extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Safe Handling and Use Protocol
-
Preparation: Cordon off the work area within the fume hood. Ensure an emergency eyewash and safety shower are accessible and unobstructed.[3]
-
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.
-
Handling: Conduct all manipulations on a disposable absorbent bench liner to contain any minor spills. Use compatible tools (e.g., stainless steel or Teflon-coated spatulas). Avoid using glass containers for long-term storage.[14]
-
Post-Handling: Decontaminate the work area. Carefully doff PPE, removing outer gloves first to prevent cross-contamination.[8] Wash hands thoroughly with soap and water.
Emergency Response Protocol
Immediate and correct action is critical in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[4][15] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][15]
-
Spill: For a small spill inside a fume hood, use an acid-neutralizing agent or an inert absorbent material (like vermiculite or sand).[15][16] For large spills, evacuate the area, alert personnel, and contact the institutional Environmental Health and Safety (EHS) office.[16]
Decontamination and Disposal Plan
Proper disposal is a critical final step.
-
Waste Segregation: this compound is a halogenated organic compound . All solid waste, solutions, and contaminated materials (gloves, liners, etc.) must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.[17]
-
Container Management: Keep waste containers closed except when adding waste.[6] Ensure containers are compatible with corrosive materials.[3]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the hydrogen fluoride produced during combustion.[5]
Visualized Workflows
To ensure clarity and immediate comprehension, the following diagrams illustrate the core safety workflows.
Caption: PPE selection, donning, and doffing workflow.
Caption: Decision tree for spill and exposure emergencies.
References
- 1. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. quicktest.co.uk [quicktest.co.uk]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. benchchem.com [benchchem.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
